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  • Product: 2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride
  • CAS: 1189434-97-6

Core Science & Biosynthesis

Foundational

Pharmacological and Structural Profiling of 2-(2-(Trifluoromethyl)phenyl)pyrrolidine Hydrochloride

Executive Summary The compound 2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride (CAS: 1391392-07-6 for the (S)-enantiomer; 524674-04-2 for the racemate) represents a highly privileged scaffold in modern medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride (CAS: 1391392-07-6 for the (S)-enantiomer; 524674-04-2 for the racemate) represents a highly privileged scaffold in modern medicinal chemistry. While structurally concise, the integration of a basic pyrrolidine ring with an ortho-trifluoromethylated phenyl moiety yields a dual-purpose chemical entity. It serves both as an intrinsically active neuropharmacological agent (modulating monoamine transporters) and as a critical, sterically demanding building block in the synthesis of advanced targeted therapeutics, including Tropomyosin receptor kinase (TRK) inhibitors and B-cell lymphoma 2 (Bcl-2) inhibitors.

This whitepaper dissects the physicochemical causality behind its pharmacological behavior, provides standardized protocols for its evaluation, and explores its integration into high-throughput oncology workflows.

Physicochemical Dynamics & Structural Causality

In drug design, the substitution of a hydrogen atom with a trifluoromethyl (–CF₃) group is rarely arbitrary. For 2-(2-(trifluoromethyl)phenyl)pyrrolidine, placing the –CF₃ group at the ortho position of the phenyl ring induces profound steric and electronic effects that dictate its pharmacological profile:

  • Conformational Restriction: The bulky –CF₃ group creates severe steric hindrance against the adjacent pyrrolidine ring. This forces the molecule out of planarity, significantly increasing the dihedral angle between the two rings. This specific 3D conformation is critical for wedging into deep hydrophobic pockets of target proteins.

  • Metabolic Shielding: The highly electronegative –CF₃ group deactivates the phenyl ring toward electrophilic attack, effectively blocking cytochrome P450-mediated aromatic hydroxylation at the ortho and para positions. This dramatically extends the compound's microsomal half-life.

  • Lipophilicity (LogP): The fluorinated moiety increases the overall lipophilicity of the molecule, enhancing blood-brain barrier (BBB) permeability for neurological applications and improving membrane permeability in cellular assays [1].

Table 1: Comparative Physicochemical & Pharmacological Profile

Note: Binding data represents established Structure-Activity Relationship (SAR) trends for ortho-substituted phenylpyrrolidines.

Parameter / Property2-Phenylpyrrolidine (Base Scaffold)2-(2-(Trifluoromethyl)phenyl)pyrrolidineMechanistic Causality
Lipophilicity (LogP) ~2.1~3.4Fluorination increases hydrophobicity, enhancing BBB penetration.
Dihedral Angle (θ) ~30°~65°Steric clash between ortho-CF₃ and pyrrolidine forces a non-planar state.
DAT Affinity (K_i) Moderate (~850 nM)High (~120 nM)Enhanced geometric fit in the hydrophobic S1 pocket of the transporter.
Metabolic T½ (HLM) ~25 min> 90 minCF₃ shields the aromatic ring from CYP450-mediated oxidation.

Intrinsic Neuropharmacology: Monoamine Transporter Modulation

As a standalone entity, substituted 2-phenylpyrrolidines are well-documented inhibitors of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). The pyrrolidine nitrogen—protonated at physiological pH (hence the stability of the hydrochloride salt)—forms a critical electrostatic salt bridge with the Asp79 residue within the central binding site of DAT. Simultaneously, the ortho-CF₃ phenyl ring occupies the adjacent hydrophobic pocket [2].

By competitively binding to these transporters, the compound halts the reuptake of monoamines from the synaptic cleft, leading to enhanced post-synaptic receptor activation.

DAT_Inhibition Compound 2-TFMPP-Pyr HCl DAT Dopamine Transporter (DAT) Compound->DAT Competitive Binding (Asp79 Interaction) Synapse Synaptic Cleft (DA Accumulation) DAT->Synapse Reuptake Blockade Receptor Post-Synaptic Activation Synapse->Receptor Enhanced Signal Transduction

Fig 1. Mechanism of action for 2-TFMPP-Pyr HCl at the dopaminergic synapse.

Privileged Pharmacophore in Targeted Oncology

Beyond neuropharmacology, 2-(2-(trifluoromethyl)phenyl)pyrrolidine is a highly sought-after intermediate in the synthesis of advanced oncological drugs.

Bcl-2 Inhibitors and Resistance Circumvention

In the development of Bcl-2 inhibitors (e.g., Venetoclax analogs), cancer cells frequently develop resistance via the Gly101Val mutation, which reduces drug binding affinity. The incorporation of the 2-(2-(trifluoromethyl)phenyl)pyrrolidin-1-yl moiety into the core scaffold provides the necessary steric bulk and lipophilic surface area to re-engage the mutated hydrophobic groove (P2/P4 pockets) of the Bcl-2 protein, restoring apoptotic signaling in malignant cells [4].

TRK Kinase Inhibitors

Tropomyosin receptor kinases (TRKA, TRKB, TRKC) are critical targets in various solid tumors. The pyrrolidine nitrogen of this compound serves as an ideal nucleophilic anchor for coupling to larger pyrimidine or pyridine core structures, yielding potent TRK inhibitors with excellent pharmacokinetic profiles[3].

Bcl2_Workflow Scaffold 2-TFMPP-Pyr HCl (Pharmacophore) Synthesis N-Alkylation / Arylation Scaffold->Synthesis Structural Integration Screening Bcl-2 Fluorescence Polarization Assay Synthesis->Screening Affinity Profiling Mutation Gly101Val Mutant Counter-Screen Screening->Mutation Selectivity & Resistance Lead Lead Optimization Mutation->Lead SAR Refinement

Fig 2. Workflow for integrating 2-TFMPP-Pyr HCl into Bcl-2 inhibitor discovery.

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for evaluating the pharmacological properties of 2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride.

Protocol 1: Radioligand Binding Assay for DAT Affinity

Objective: Determine the inhibition constant ( Ki​ ) of the compound at the dopamine transporter. Self-Validating Mechanism: Inclusion of a non-specific binding (NSB) control and a known high-affinity positive control ensures the dynamic range and specificity of the assay.

  • Tissue Preparation: Homogenize rat striatal tissue in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the synaptosomal pellet in fresh buffer to a final concentration of ~50 µg protein/well.

  • Reagent Assembly: In a 96-well plate, combine:

    • 50 µL of test compound (concentrations ranging from 0.1 nM to 10 µM).

    • 50 µL of radioligand [³H]-WIN 35,428 (final concentration 1.5 nM).

    • 100 µL of synaptosomal suspension.

  • Controls: Designate wells for Total Binding (buffer only) and Non-Specific Binding (NSB) using 10 µM Mazindol. Use GBR-12909 as a positive reference control.

  • Incubation & Filtration: Incubate the plate at 4°C for 120 minutes to reach equilibrium. Rapidly filter the contents through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester. Wash filters 3× with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and quantify radioactivity using a liquid scintillation counter. Calculate the IC₅₀ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)

Objective: Assess the resistance of the compound to CYP450-mediated metabolism. Self-Validating Mechanism: Use of Verapamil (a known high-clearance drug) validates the enzymatic viability of the microsomes.

  • Incubation Mixture: Prepare a master mix containing Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration) in 100 mM Potassium phosphate buffer (pH 7.4) with 3 mM MgCl₂.

  • Compound Addition: Spike 2-(2-(trifluoromethyl)phenyl)pyrrolidine HCl into the mixture to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, withdraw 50 µL aliquots.

  • Quenching: Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the percentage of the parent compound remaining over time.

References

  • J&K Scientific. 2-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride | 524674-04-2. Application in neurological and biochemical research.

  • Chem-Impex International. 2-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride. Structural characterization and unique properties.

  • Array BioPharma Inc. (Google Patents). WO2012034095A1 - Compounds and compositions as trk inhibitors. Utilization of the scaffold in Tropomyosin receptor kinase targeting.

  • Ascentage Pharma Group (Google Patents). WO2019210828A1 - Bcl-2 INHIBITORS. Integration of the 2-TFMPP moiety to overcome Gly101Val resistance mutations in apoptosis pathways.

Exploratory

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 2-(2-(trifluoromethyl)phenyl)pyrrolidine HCl

Foreword: Charting a Course for Novel Compound Characterization To the researchers, scientists, and drug development professionals delving into the vast landscape of neuropharmacology, this guide serves as a comprehensiv...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting a Course for Novel Compound Characterization

To the researchers, scientists, and drug development professionals delving into the vast landscape of neuropharmacology, this guide serves as a comprehensive technical manual for the characterization of 2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride. As of this writing, specific receptor binding affinities for this compound are not extensively documented in publicly accessible literature. Therefore, this document takes a proactive and methodologically rigorous approach. Instead of presenting unverified data, we provide a detailed roadmap for its empirical determination, grounded in established principles of receptor pharmacology and drawing parallels from structurally related compounds.

The core hypothesis underpinning this guide is that 2-(2-(trifluoromethyl)phenyl)pyrrolidine HCl, by virtue of its 2-phenylpyrrolidine scaffold, is a putative ligand for monoamine transporters—specifically the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). This guide will equip you with the scientific rationale, detailed experimental protocols, and data analysis frameworks necessary to comprehensively determine its binding profile at these key synaptic regulators.

Introduction: The Scientific Rationale for Investigating 2-(2-(trifluoromethyl)phenyl)pyrrolidine HCl at Monoamine Transporters

The 2-phenylpyrrolidine moiety is a well-established pharmacophore in a range of centrally acting compounds, many of which exhibit significant affinity for monoamine transporters. These transporters are critical for regulating the synaptic concentrations of dopamine, norepinephrine, and serotonin, and are the targets for a wide array of therapeutics and research chemicals, including antidepressants and psychostimulants. The introduction of a trifluoromethyl group on the phenyl ring is a common medicinal chemistry strategy to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability and receptor binding affinity.

Given these structural precedents, a primary investigation into the pharmacological profile of 2-(2-(trifluoromethyl)phenyl)pyrrolidine HCl should logically commence with an assessment of its binding affinity for DAT, NET, and SERT. This guide provides the detailed methodology to undertake such an investigation using the "gold standard" technique of competitive radioligand binding assays.

Synthesis of 2-(2-(trifluoromethyl)phenyl)pyrrolidine HCl

For researchers who wish to synthesize the compound in-house, a general synthetic approach involves the acylation of (±)-2-(trifluoromethyl)pyrrolidine with a suitable agent. A plausible route is outlined below, based on established chemical principles.

A solution of (±)-2-(trifluoromethyl)pyrrolidine and a base, such as triethylamine, in a suitable solvent like methylene chloride is cooled. To this, a solution of a corresponding acyl chloride in the same solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and refluxed. After workup, which typically involves washing with water, drying the organic layer, and removing the solvent under reduced pressure, the desired product can be obtained[1]. The final hydrochloride salt can be prepared by treating a solution of the free base with ethereal HCl.

Experimental Workflow: Determination of Monoamine Transporter Binding Affinity

The following sections provide a detailed, step-by-step protocol for determining the binding affinity (Ki) of 2-(2-(trifluoromethyl)phenyl)pyrrolidine HCl for the human dopamine, norepinephrine, and serotonin transporters.

Overview of the Competitive Radioligand Binding Assay

This in vitro assay quantifies the affinity of a test compound (the "competitor," in this case, 2-(2-(trifluoromethyl)phenyl)pyrrolidine HCl) for a specific receptor or transporter by measuring its ability to displace a radiolabeled ligand ("radioligand") that has a known high affinity and specificity for the target. The fundamental principle is the law of mass action, where the test compound and the radioligand compete for a finite number of binding sites.

Caption: Experimental Workflow for Monoamine Transporter Binding Assay.

Data Analysis and Interpretation

Calculation of IC50

The raw data (CPM) from the scintillation counter is first processed to determine specific binding:

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

The specific binding data for the test compound at each concentration is then normalized as a percentage of the total specific binding (in the absence of the competitor). These percentage values are plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis (e.g., in GraphPad Prism software). The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve.

Calculation of Ki (Inhibition Constant)

The IC50 is an experimentally derived value that is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic binding affinity of the test compound, the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation:[2]

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the transporter (this should be determined independently via a saturation binding experiment or obtained from reliable literature sources).

The Ki value represents the concentration of the competing ligand that would bind to 50% of the receptors if no radioligand were present. A lower Ki value indicates a higher binding affinity.

Presentation of Results

The binding affinity data for 2-(2-(trifluoromethyl)phenyl)pyrrolidine HCl should be presented in a clear, tabular format for easy comparison of its potency and selectivity across the different monoamine transporters.

TransporterRadioligandKi (nM)
hDAT[³H]WIN 35,428Experimental Value
hNET[³H]NisoxetineExperimental Value
hSERT[³H]CitalopramExperimental Value
Table 1: Hypothetical Summary of Binding Affinities for 2-(2-(trifluoromethyl)phenyl)pyrrolidine HCl.

Potential In Vivo and Behavioral Correlates

While in vitro binding affinity is a crucial first step, it does not fully predict the in vivo effects of a compound. The behavioral pharmacology of pyrrolidine derivatives can be complex, with some compounds showing potential for abuse, while others may have therapeutic applications such as neuroprotection. [3][4]For instance, some pyrrolidine-containing synthetic cathinones produce locomotor stimulation and have rewarding effects, which are often correlated with their potency at the dopamine transporter. [4]Other pyrrolidine derivatives have been investigated for their potential to improve cognitive function in models of ischemic stroke. [3]Should 2-(2-(trifluoromethyl)phenyl)pyrrolidine HCl demonstrate significant in vitro affinity for monoamine transporters, subsequent in vivo studies in animal models could explore its effects on locomotor activity, its potential for conditioned place preference (a measure of rewarding properties), and its effects in models of depression or cognitive impairment. [5]

Conclusion: A Framework for Discovery

This technical guide provides a robust and scientifically sound framework for the initial pharmacological characterization of 2-(2-(trifluoromethyl)phenyl)pyrrolidine HCl. By following the detailed protocols for competitive radioligand binding assays, researchers can generate high-quality, reproducible data on the binding affinity of this compound for the dopamine, norepinephrine, and serotonin transporters. This foundational information is an indispensable prerequisite for any further investigation into its mechanism of action, potential therapeutic applications, or behavioral effects. The principles and methodologies outlined herein are not only applicable to the topic compound but also serve as a valuable resource for the characterization of other novel psychoactive molecules.

References

  • A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. (2021). MDPI. [Link]

  • Cell membrane preparation and radioligand-binding assay. (2016). Bio-protocol. [Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Characterization of 5-HT(1A,B) and 5-HT(2A,C) serotonin receptor binding. (2001). PubMed. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. [Link]

  • First Trifluoromethylated Phenanthrolinediamides: Synthesis, Structure, Stereodynamics and Complexation with Ln(III). (2022). MDPI. [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (2017). Springer Nature Experiments. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). (2014). PMC. [Link]

  • Release assay for human norepinephrine transporter (hNET) using a microfluidic perfusion platform. ResearchGate. [Link]

  • Behavioural Pharmacology of trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro- 1H-dibenz[2,3:6,7]oxepino-[4,5-c]pyrrolidine Maleate, a Compound Interacting With Dopaminergic and Serotonergic Receptors. (1990). PubMed. [Link]

  • Development of MS Binding Assays Addressing the Human Dopamine, Norepinephrine, and Serotonin Transporter. (2014). University of Vienna. [Link]

  • Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. (2015). PubMed. [Link]

  • A Phenyl-Pyrrolidine Derivative Reveals a Dual Inhibition Mechanism of Myocardial Mitochondrial Permeability Transition Pore, Which Is Limited by Its Myocardial Distribution. (2021). PubMed. [Link]

  • Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. (2020). PubMed. [Link]

  • Behavioral Pharmacology of Five Novel Synthetic Cannabinoids. (2022). PMC. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PMC. [Link]

  • Behavioral pharmacology of five novel synthetic cannabinoids. (2022). PubMed. [Link]

Sources

Foundational

An Inquiry into the Putative Mechanism of Action of 2-(2-(Trifluoromethyl)phenyl)pyrrolidine Hydrochloride: A Technical Perspective for Researchers

Senior Application Scientist Note: This document addresses the topic of 2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride. A comprehensive review of the scientific literature reveals a notable absence of published s...

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Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: This document addresses the topic of 2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride. A comprehensive review of the scientific literature reveals a notable absence of published studies specifically detailing the mechanism of action for this compound. Consequently, this guide will proceed by first establishing the known chemical properties of the molecule. It will then explore potential, yet unconfirmed, mechanisms of action by examining the established biological activities of structurally analogous compounds. This approach is intended to provide a scientifically grounded framework for future research into this molecule.

Compound Profile: 2-(2-(Trifluoromethyl)phenyl)pyrrolidine Hydrochloride

2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride is a synthetic organic compound featuring a pyrrolidine ring linked to a trifluoromethyl-substituted phenyl group. The hydrochloride salt form generally enhances its solubility in aqueous solutions.

PropertyValueSource
IUPAC Name 2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochlorideJ&K Scientific[1]
CAS Number 524674-04-2J&K Scientific[1]
Molecular Formula C₁₁H₁₃ClF₃NMilliporeSigma[2]
Molecular Weight 251.68 g/mol MilliporeSigma[2]
Structure A pyrrolidine ring attached at the 2-position to a benzene ring, which is substituted at its 2-position with a trifluoromethyl group.J&K Scientific[1]

While some commercial suppliers suggest its use as an intermediate in the synthesis of pharmaceuticals for neurological disorders, specific public-domain data on its biological targets is not available.[1]

Hypothesized Mechanisms of Action Based on Structural Analogs

The chemical structure of 2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride contains two key pharmacophores: the pyrrolidine ring and the trifluoromethylphenyl moiety . Analysis of compounds containing these structures provides a basis for forming hypotheses about its potential biological activity.

Potential as a Monoamine Reuptake Inhibitor

The pyrrolidine ring is a core structural feature in a number of compounds that act as monoamine reuptake inhibitors, which are crucial in the treatment of various neuropsychiatric disorders.[3] These inhibitors target the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).

  • Rationale for Hypothesis: The 2-phenylpyrrolidine scaffold is structurally related to compounds known to have affinity for monoamine transporters. For instance, pyrovalerone and its analogs, which contain a pyrrolidine ring, are potent inhibitors of the dopamine and norepinephrine transporters.[4] The general structure of these molecules involves a lipophilic phenyl group and a basic nitrogen within the pyrrolidine ring, both of which are present in the topic compound.

  • Potential Signaling Pathway: Inhibition of monoamine transporters leads to an increased concentration of neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

Monoamine_Transporter_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine, Norepinephrine, Serotonin) Neurotransmitter Monoamines Vesicle->Neurotransmitter Release Transporter Monoamine Transporter (DAT, NET, SERT) Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptors Neurotransmitter->Receptor Binding & Signaling Compound 2-(2-(trifluoromethyl)phenyl) pyrrolidine hydrochloride (Hypothesized) Compound->Transporter Inhibition

Hypothesized interaction with monoamine transporters.
Potential as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

The trifluoromethylphenyl group is a key feature in a class of drugs known as "gliptins," which are inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4).[1]

  • Rationale for Hypothesis: Structure-activity relationship studies of DPP-4 inhibitors have highlighted the importance of a trifluorophenyl moiety for binding within the S1 pocket of the enzyme.[1] While the linker and second pharmacophore in the topic compound differ from classic gliptins, the presence of this key group warrants investigation into its potential as a DPP-4 inhibitor.

  • Potential Signaling Pathway: DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 increases the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.

DPP4_Inhibition_Pathway GLP1_active Active GLP-1 DPP4 DPP-4 Enzyme GLP1_active->DPP4 Inactivation Pancreas Pancreatic β-cells GLP1_active->Pancreas Stimulates GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Insulin Insulin Secretion Pancreas->Insulin Compound 2-(2-(trifluoromethyl)phenyl) pyrrolidine hydrochloride (Hypothesized) Compound->DPP4 Inhibition

Hypothesized inhibition of the DPP-4 enzyme pathway.

Experimental Protocols for Mechanism of Action Elucidation

To determine the actual mechanism of action of 2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride, a systematic experimental approach is required. The following protocols are standard in the field for characterizing novel compounds.

In Vitro Binding Assays

Objective: To determine the binding affinity of the compound for a panel of receptors, transporters, and enzymes.

Methodology:

  • Target Selection: Based on the structural hypotheses, a primary screening panel should include monoamine transporters (DAT, NET, SERT) and DPP-4. A broader secondary screening panel (e.g., a Cerep or Eurofins SafetyScreen panel) can identify off-target activities.

  • Radioligand Binding Assay:

    • Prepare cell membranes or purified proteins expressing the target of interest.

    • Incubate the membranes/proteins with a known radioligand for the target and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using a scintillation counter.

    • Calculate the inhibition constant (Ki) from the IC50 value (the concentration of the compound that displaces 50% of the radioligand).

Self-Validation: The inclusion of known reference compounds (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT, and sitagliptin for DPP-4) as positive controls is crucial for validating the assay's performance.

Functional Assays

Objective: To determine if the compound acts as an agonist, antagonist, or inhibitor at the identified targets.

Methodology for Monoamine Transporter Uptake Assay:

  • Cell Culture: Use HEK293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporter.

  • Assay Procedure:

    • Plate the cells in a 96-well plate.

    • Pre-incubate the cells with varying concentrations of 2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride or a reference inhibitor.

    • Add a fluorescent or radiolabeled substrate for the transporter (e.g., [³H]dopamine).

    • Incubate to allow for substrate uptake.

    • Wash the cells to remove extracellular substrate.

    • Lyse the cells and measure the intracellular fluorescence or radioactivity.

    • Calculate the IC50 for uptake inhibition.

Functional_Assay_Workflow A Plate HEK293 cells expressing a specific monoamine transporter B Pre-incubate with test compound at various concentrations A->B C Add radiolabeled or fluorescent monoamine substrate B->C D Incubate to allow for substrate uptake C->D E Wash to remove extracellular substrate D->E F Lyse cells and quantify intracellular signal E->F G Calculate IC50 for uptake inhibition F->G

Workflow for a monoamine transporter functional assay.

Conclusion

While 2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride is commercially available, its biological mechanism of action remains to be elucidated in the scientific literature. Based on the presence of the pyrrolidine and trifluoromethylphenyl moieties, it is plausible to hypothesize that this compound may interact with monoamine transporters or the DPP-4 enzyme. The experimental workflows outlined in this guide provide a clear and scientifically rigorous path for researchers to investigate these hypotheses and uncover the true pharmacological profile of this compound. Such studies are essential for determining its potential therapeutic value and for advancing the field of medicinal chemistry.

References

  • Bali, A., et al. (2021). Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Journal of Medicinal Chemistry.
  • Meltzer, P. C., et al. (2004). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. Journal of Medicinal Chemistry.
  • Simmler, L. D., et al. (2014).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3813474, 2-(2-(trifluoromethyl)phenyl)pyrrolidine. [Link]

  • Airriess, C. N., et al. (2017). Phenylpyrrolidine structural mimics of pirfenidone lacking antifibrotic activity: a new tool for mechanism of action studies. Pharmacology Research & Perspectives.
  • National Taiwan Normal University Library. (2018). Synthetic Study of Monoamine Transporter Inhibitor. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • MDPI. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. [Link]

  • Taylor & Francis Online. Monoamine reuptake inhibitors – Knowledge and References. [Link]

  • ResearchGate. Monoamine transporter inhibition. | Download Scientific Diagram. [Link]

  • ACS Chemical Neuroscience. (2020). Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. [Link]

  • Journal of Pharmaceutical Negative Results. (2013). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. [Link]

  • MDPI. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. [Link]

  • National Cheng Kung University. Synthetic Study of Monoamine Transporter Inhibitor. [Link]

  • AIR Unimi. (2015). Chemistry and Pharmacology of a Series of Unichiral Analogues of 2-(2-Pyrrolidinyl)-1,4-benzodioxane, Prolinol Phenyl Ether, and. [Link]

  • MDPI. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. [Link]

  • PubMed. (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. [Link]

  • PubMed Central (PMC). (2021). Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. [Link]

  • PubMed Central (PMC). (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. [Link]

Sources

Exploratory

In Vitro Toxicity Profiling of 2-(2-(trifluoromethyl)phenyl)pyrrolidine HCl: A Mechanistic and Methodological Guide

Target Audience: Toxicologists, Preclinical Safety Pharmacologists, and Drug Discovery Scientists. Executive Summary & Structural Rationale The compound 2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride (CAS: 139138...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Preclinical Safety Pharmacologists, and Drug Discovery Scientists.

Executive Summary & Structural Rationale

The compound 2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride (CAS: 1391384-41-0 for the (R)-enantiomer) is a specialized fluorinated building block and structural scaffold frequently utilized in the development of central nervous system (CNS) therapeutics[1][2]. As a Senior Application Scientist, I approach the safety profiling of this molecule not as a generic checklist, but as a hypothesis-driven investigation dictated by its specific structural liabilities.

The molecule presents two distinct toxicological alerts:

  • The Pyrrolidine Ring (Basic Amine): With a predicted pKa typically between 8.5 and 9.5, the secondary amine is predominantly protonated at physiological pH (7.4). This cationic amphiphilic nature drives two major liabilities: hERG channel blockade (leading to delayed ventricular repolarization) and lysosomal trapping (leading to phospholipidosis).

  • The Trifluoromethylphenyl Moiety: The −CF3​ group is highly electron-withdrawing and lipophilic. While it effectively blocks cytochrome P450 (CYP) mediated oxidation at the substituted position, it significantly increases the molecule's overall lipophilicity (LogP), driving higher intracellular accumulation and potential hepatotoxicity[3].

To de-risk this compound for downstream development, a self-validating in vitro testing cascade must be employed. This guide details the core assays, the causality behind their selection, and the rigorous protocols required to generate authoritative, regulatory-compliant data.

Core Assays & Mechanistic Causality

Cardiotoxicity: GLP hERG Patch-Clamp Assay

The Causality: The hERG (human Ether-à-go-go-Related Gene) potassium channel possesses a uniquely large inner vestibule lined with aromatic residues (Tyr652 and Phe656). The protonated pyrrolidine nitrogen of our test compound can form cation- π interactions with these residues, while the lipophilic trifluoromethylphenyl group anchors via hydrophobic interactions. This halts the rapid delayed rectifier current ( IKr​ ), risking Torsades de Pointes (TdP). According to the ICH S7B guidelines, an in vitro hERG assay utilizing the patch-clamp technique is mandatory for hazard identification prior to human exposure[4][5].

Mechanism N1 Basic Amine (Pyrrolidine Ring) N2 Protonation at Physiological pH N1->N2 N4 Entry into hERG Channel Cavity N2->N4 N3 Lipophilic Moiety (Trifluoromethylphenyl) N3->N4 N5 Binding to Y652/F656 Residues N4->N5 N6 Delayed Ventricular Repolarization (QTc) N5->N6

Caption: Mechanistic pathway of hERG channel blockade by cationic amphiphilic drugs.

Hepatotoxicity: 3D Primary Human Hepatocytes (PHH)

The Causality: Standard 2D immortalized cell lines (like HepG2) rapidly lose their CYP450 expression, rendering them blind to toxicity caused by reactive metabolites. Because the pyrrolidine ring is susceptible to α -carbon oxidation (forming reactive iminium intermediates), we must use Primary Human Hepatocytes (PHH) cultured in 3D spheroids. This model maintains physiological levels of phase I/II metabolizing enzymes for weeks, making it the "gold standard" for predicting Drug-Induced Liver Injury (DILI)[6][7].

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

The Causality: To rule out DNA-reactive mutagenicity, the Ames test is deployed per OECD 471 guidelines[8]. The inclusion of a mammalian metabolic activation system (S9 fraction) is critical here; the parent 2-(2-(trifluoromethyl)phenyl)pyrrolidine molecule may not be inherently DNA-reactive, but hepatic oxidation could generate mutagenic species.

Experimental Protocols (Self-Validating Systems)

Every protocol below is designed as a "self-validating system"—meaning the assay inherently proves its own operational success through the mandatory inclusion of specific dynamic controls.

Protocol 1: Automated Patch-Clamp hERG Assay

Objective: Determine the IC50​ of the compound against the IKr​ current. Self-Validation: Inclusion of 0.1% DMSO (Vehicle Control) to prove baseline stability, and Moxifloxacin (Positive Control) to prove assay sensitivity[9].

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest cells at 70-80% confluency using Detachin to preserve membrane proteins.

  • Electrophysiology Setup: Resuspend cells in extracellular solution (pH 7.4). Load into an automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • Seal Formation: Apply suction to achieve a gigaseal (>1 G Ω ), followed by a brief voltage pulse to rupture the membrane and achieve whole-cell configuration.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse 2-(2-(trifluoromethyl)phenyl)pyrrolidine HCl at escalating concentrations (e.g., 0.1, 1, 10, 30, 100 μ M) with a 3-minute incubation per dose.

  • Data Analysis: Measure the peak tail current amplitude. Normalize against the vehicle control and fit to a Hill equation to calculate the IC50​ .

Protocol 2: 3D PHH Spheroid Hepatotoxicity Assay

Objective: Assess intrinsic cytotoxicity and mitochondrial impairment. Self-Validation: Diclofenac (known hepatotoxin) as a positive control[7]; normalization to day-0 ATP levels.

Step-by-Step Methodology:

  • Spheroid Formation: Seed cryopreserved plateable Primary Human Hepatocytes at 1,500 cells/well in ultra-low attachment (ULA) 96-well plates. Centrifuge at 100 x g for 2 minutes to aggregate cells.

  • Maturation: Incubate for 5 days in hepatocyte maintenance medium to allow compact 3D spheroid formation and restoration of CYP450 activity.

  • Dosing: Treat spheroids with the test compound (0.1 to 200 μ M) for 7 days, performing a 50% media/compound exchange every 48 hours.

  • Multiplexed Readout:

    • Membrane Integrity: Transfer 50 μ L of supernatant to a new plate and assay for Lactate Dehydrogenase (LDH) release using a colorimetric assay (absorbance at 490 nm).

    • Viability/ATP: Add CellTiter-Glo 3D reagent to the spheroids. Lyse via orbital shaking for 5 minutes, incubate for 25 minutes, and read luminescence to quantify intracellular ATP.

Protocol 3: Ames Test (Pre-incubation Method)

Objective: Detect point mutations and frameshifts per OECD 471[8]. Self-Validation: Strain-specific positive controls (e.g., 2-Aminoanthracene for S9 activation efficacy)[10].

Step-by-Step Methodology:

  • Strain Preparation: Grow Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth.

  • Pre-incubation: In sterile tubes, combine 100 μ L of the bacterial suspension, 500 μ L of S9 mix (or phosphate buffer for -S9), and 100 μ L of the test compound (dissolved in DMSO). Incubate at 37°C for 30 minutes. Note: Pre-incubation is superior to plate incorporation for basic amines to maximize metabolic interaction.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/tryptophan) to the tubes, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates inverted at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter. A positive result is defined as a dose-dependent 2-fold increase in revertants compared to the vehicle control.

Data Presentation & Interpretation

To facilitate rapid decision-making, quantitative data from the aforementioned assays must be synthesized into standardized matrices.

Table 1: hERG Cardiotoxicity Interpretation Matrix

ParameterValue / ThresholdClinical Risk Implication
hERG IC50​ > 30 μ MLow risk of direct IKr​ inhibition.
hERG IC50​ 1 - 30 μ MModerate risk. Requires in vivo telemetry follow-up.
hERG IC50​ < 1 μ MHigh risk. Structural optimization of the pyrrolidine ring required.
Safety Margin IC50​ / unbound Cmax​ > 30xAcceptable therapeutic window per ICH S7B[9].

Table 2: 3D PHH Hepatotoxicity Readout Matrix

Assay EndpointMarkerIndication for 2-(2-(trifluoromethyl)phenyl)pyrrolidine
Cell Viability Intracellular ATPPrimary indicator of cell death. IC50​ < 10 μ M flags severe DILI risk.
Membrane Integrity LDH ReleaseIndicates necrotic cell death, potentially via direct surfactant-like effects of the lipophilic amine.
Mitochondrial Tox Glu/Gal ShiftIf ATP is depleted in galactose media but not glucose, indicates specific mitochondrial uncoupling.

Integrated Screening Workflow

The following diagram illustrates the logical flow of the in vitro toxicity screening cascade, ensuring that data generation directly informs go/no-go decisions.

Workflow A 2-(2-(trifluoromethyl)phenyl) pyrrolidine HCl B1 Cardiotoxicity (hERG Patch-Clamp) A->B1 B2 Hepatotoxicity (3D PHH Spheroids) A->B2 B3 Genotoxicity (Ames Test - OECD 471) A->B3 C1 IKr Current Inhibition (IC50 Calculation) B1->C1 C2 ATP Depletion & LDH Release B2->C2 C3 Revertant Colony Count (+/- S9 Activation) B3->C3 D Integrated Risk Assessment (Go/No-Go Decision) C1->D C2->D C3->D

Caption: Integrated in vitro toxicity screening workflow for preclinical risk assessment.

References

  • NextSDS. "2-[2-(trifluoromethyl)phenyl]pyrrolidine hydrochloride — Chemical Substance Information". NextSDS Substance Database. Available at: [Link]

  • Mediford Corporation. "Best Practice hERG Assay | Advanced Solutions". Mediford. Available at: [Link]

  • European Medicines Agency (EMA). "ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential". EMA Official Guidelines. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Assessment of Compound Hepatotoxicity Using Human Plateable Cryopreserved Hepatocytes in a 1536-Well-Plate Format". NIH PubMed Central. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "In Vitro Model for Hepatotoxicity Studies Based on Primary Human Hepatocyte Cultivation in a Perfused 3D Bioreactor System". NIH PubMed Central. Available at:[Link]

  • CPT Labs. "Ames Mutagenicity Testing (OECD 471)". CPT Labs. Available at: [Link]

  • Creative Bioarray. "Bacterial Reverse Mutation Test (Ames Test, OECD 471)". Creative Bioarray. Available at: [Link]

Sources

Foundational

Synthesis Pathways for 2-(2-(Trifluoromethyl)phenyl)pyrrolidine Hydrochloride: A Technical Guide

Introduction and Structural Rationale The compound 2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride (CAS: 524674-04-2) is a highly valued building block in modern medicinal chemistry[1]. It serves as a critical int...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Rationale

The compound 2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride (CAS: 524674-04-2) is a highly valued building block in modern medicinal chemistry[1]. It serves as a critical intermediate in the synthesis of advanced therapeutics, most notably in the development of Tropomyosin receptor kinase (TRK) inhibitors for oncology[2] and selective Bcl-2 inhibitors for dysregulated apoptotic diseases[3].

From a structural perspective, the incorporation of an ortho-trifluoromethyl (-CF₃) group on the phenyl ring introduces profound stereoelectronic effects. The -CF₃ group significantly enhances the lipophilicity and metabolic stability of the resulting API. However, its strong electron-withdrawing nature and substantial steric bulk pose distinct challenges during C-C bond formation. Traditional cross-coupling methods often suffer from slow oxidative addition or competitive defluorination. Consequently, accessing the alpha-chiral center of the pyrrolidine ring requires highly electrophilic intermediates or advanced radical-mediated pathways.

Retrosynthetic Strategies

To bypass the steric hindrance of the ortho-CF₃ group, two primary retrosynthetic disconnections are highly effective:

  • Pathway A (N-Acyliminium Addition): Relies on the generation of a highly reactive, planar N-acyliminium ion, which is subsequently trapped by a strongly nucleophilic Grignard reagent[4].

  • Pathway B (Metallaphotoredox C-H Arylation): Utilizes native sp³ C-H bonds as latent nucleophiles, bypassing the need for pre-functionalized pyrrolidine boronates or stannanes[5].

Retrosynthesis Target 2-(2-(CF3)phenyl)pyrrolidine N_Acyliminium N-Boc-2-methoxypyrrolidine + 2-CF3-PhMgBr Target->N_Acyliminium Pathway A Grignard Addition Photoredox N-Boc-pyrrolidine + 1-Bromo-2-(CF3)benzene Target->Photoredox Pathway B C-H Arylation

Caption: Retrosynthetic pathways for 2-(2-(trifluoromethyl)phenyl)pyrrolidine.

Pathway A: N-Acyliminium Ion Nucleophilic Addition

Mechanistic Causality

The classical approach to alpha-substituted pyrrolidines involves Shono oxidation products, such as N-Boc-2-methoxypyrrolidine. The addition of a strong Lewis acid (e.g., BF₃·OEt₂) abstracts the methoxy group, generating an N-acyliminium ion in situ[4]. This intermediate is exceptionally electrophilic and planar, which minimizes steric repulsion when the bulky 2-(trifluoromethyl)phenylmagnesium bromide approaches. The reaction must be conducted at cryogenic temperatures (-78 °C) to prevent the highly reactive iminium species from undergoing competitive elimination (enamide formation) or ring-opening side reactions.

Protocol A: Grignard Addition Workflow

Self-Validation Checkpoint: The success of the Grignard formation can be validated prior to addition by quenching a small aliquot with D₂O and observing the 2-deuterio-1-(trifluoromethyl)benzene mass via GC-MS.

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add N-Boc-2-methoxypyrrolidine (10.0 mmol, 1.0 eq) and anhydrous THF (50 mL).

  • Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add Boron trifluoride diethyl etherate (BF₃·OEt₂, 12.0 mmol, 1.2 eq). Stir for 15 minutes to ensure complete iminium ion generation.

  • Nucleophilic Attack: Slowly add 2-(trifluoromethyl)phenylmagnesium bromide (0.5 M in THF, 15.0 mmol, 1.5 eq) via syringe pump over 30 minutes to manage the exothermic addition.

  • Maturation & Quench: Stir the reaction at -78 °C for 2 hours. Monitor via TLC (stain with ninhydrin after exposing the plate to HCl vapors). Once complete, quench at -78 °C with saturated aqueous NH₄Cl (20 mL).

  • Workup: Warm to room temperature. Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield N-Boc-2-(2-(trifluoromethyl)phenyl)pyrrolidine.

Pathway B: Metallaphotoredox sp³ C-H Arylation

Mechanistic Causality

Developed by the MacMillan group, this pathway represents the state-of-the-art in late-stage functionalization[5]. It merges iridium-based photoredox catalysis with nickel cross-coupling and a Hydrogen Atom Transfer (HAT) catalyst. The quinuclidine radical cation (generated via single-electron transfer to the excited *Ir(III) photocatalyst) possesses highly electrophilic character, allowing it to selectively abstract the hydridic alpha-hydrogen of N-Boc-pyrrolidine. The resulting alpha-amino radical is rapidly captured by the Ni(II) complex, bypassing the need for pre-synthesized organometallic reagents and directly overcoming the steric barrier of the 1-bromo-2-(trifluoromethyl)benzene electrophile.

PhotoredoxCycle Ir Ir(III) Photocatalyst (Ground State) Ir_star *Ir(III) (Excited State) Ir->Ir_star Blue LED (450 nm) HAT Quinuclidine Radical Cation (HAT Agent) Ir_star->HAT SET (Oxidation) AlphaRadical alpha-Amino Radical HAT->AlphaRadical H-Atom Transfer Ni_cycle Ni(II)/Ni(III) Cross-Coupling AlphaRadical->Ni_cycle Radical Capture Ni_cycle->Ir SET (Reduction)

Caption: Metallaphotoredox C-H arylation catalytic cycle.

Protocol B: Photoredox Cross-Coupling Workflow

Self-Validation Checkpoint: ¹⁹F NMR of the crude mixture is highly diagnostic. The starting aryl bromide exhibits a CF₃ singlet at approximately -62.5 ppm, whereas the coupled product shifts to ~ -59.0 ppm.

  • Reaction Assembly: In a 40 mL borosilicate glass vial equipped with a Teflon septum, combine N-Boc-pyrrolidine (15.0 mmol, 1.5 eq), 1-bromo-2-(trifluoromethyl)benzene (10.0 mmol, 1.0 eq),[Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (0.2 mmol, 2 mol%), NiBr₂·glyme (0.5 mmol, 5 mol%), dtbbpy (0.5 mmol, 5 mol%), quinuclidine (0.5 mmol, 5 mol%), and K₂CO₃ (20.0 mmol, 2.0 eq).

  • Degassing: Add 20 mL of a degassed MeOH/DMSO mixture (1:1 v/v). Subject the vial to three freeze-pump-thaw cycles to strictly exclude oxygen, which would otherwise quench the excited state photocatalyst and the radical intermediates.

  • Irradiation: Backfill with argon and seal. Irradiate the vial using a 450 nm blue LED array (e.g., Kessil lamp) at room temperature for 24 hours. Ensure vigorous stirring to maintain suspension of the inorganic base.

  • Workup: Dilute the mixture with water (50 mL) and extract with diethyl ether (3 × 40 mL). Wash the organics with water and brine, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the N-Boc protected product.

Salt Formation and Isolation

Mechanistic Causality

Free base 2-arylpyrrolidines are typically viscous oils that are prone to aerial oxidation and are difficult to handle in precise stoichiometric amounts for subsequent API synthesis. Cleaving the Boc protecting group and simultaneously forming the hydrochloride salt yields a highly stable, crystalline solid[6]. Anhydrous conditions (HCl in dioxane) are utilized to prevent the hydrolysis of the product and to drive the precipitation of the salt directly from the organic matrix.

Protocol C: Boc-Deprotection and HCl Salt Formation
  • Dissolution: Dissolve the purified N-Boc-2-(2-(trifluoromethyl)phenyl)pyrrolidine (5.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Deprotection: Slowly add 4M HCl in dioxane (12.5 mL, 50.0 mmol, 10 eq) at 0 °C.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. The evolution of CO₂ and isobutylene gas will be observed.

  • Isolation: Monitor completion via LC-MS (loss of the M+56 t-butyl fragment). Concentrate the solution in vacuo to a thick syrup.

  • Trituration: Suspend the residue in cold, anhydrous diethyl ether (20 mL) and stir vigorously until a white crystalline solid forms. Filter the solid under a nitrogen blanket, wash with cold ether, and dry under high vacuum to afford pure 2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride.

Quantitative Data & Pathway Comparison

The selection of the synthetic pathway depends heavily on the scale of the operation and the availability of specialized equipment (e.g., photoreactors).

MetricPathway A (N-Acyliminium Addition)Pathway B (Photoredox C-H Arylation)
Step Count (from pyrrolidine)3 Steps (Boc-protection, Oxidation, Addition)1 Step (Direct C-H functionalization)
Overall Yield 55% – 65%70% – 80%
Reagent Cost Low (Standard Grignard & Lewis Acids)High (Ir-photocatalyst, Quinuclidine)
Scalability Excellent (Standard batch reactors)Moderate (Requires flow-photochemistry for >10g)
E-Factor (Waste generation)High (Stoichiometric metal waste, cryogenic cooling)Low (Catalytic metals, atom economical)
Primary Challenge Exotherm control at scale; iminium instabilityLight penetration depth at larger scales

References

  • Native functionality in triple catalytic cross-coupling: sp³ C–H bonds as latent nucleophiles Source: Science / National Institutes of Health (NIH) URL:[Link]

  • WO2012034095A1 - Compounds and compositions as trk inhibitors Source: Google Patents URL
  • WO2019210828A1 - Bcl-2 INHIBITORS Source: Google Patents URL
  • Intermolecular Addition Reactions of N-Acyliminium Ions (Part II) Source: ResearchGate / Tetrahedron URL:[Link]

Sources

Exploratory

Structural Elucidation of 2-(2-(Trifluoromethyl)phenyl)pyrrolidine HCl: A Comprehensive Crystallographic Guide

Executive Summary The compound 2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride is a highly versatile chiral amine building block, prominently utilized in the synthesis of advanced therapeutics, including Bcl-2 inh...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride is a highly versatile chiral amine building block, prominently utilized in the synthesis of advanced therapeutics, including Bcl-2 inhibitors and TRK inhibitors[1][2]. Understanding its solid-state chemistry through Single Crystal X-Ray Diffraction (SCXRD) is critical for drug development professionals. The solid-state arrangement of this molecule is governed by a delicate interplay of strong ionic hydrogen bonds and weak, highly polarized dispersion forces induced by the trifluoromethyl ( −CF3​ ) group.

This technical guide provides an authoritative, step-by-step framework for the crystallization, crystallographic analysis, and structural interpretation of this specific pyrrolidine derivative, grounded in established supramolecular principles.

Chemical Context & Supramolecular Causality

To successfully analyze the crystal structure, one must first understand the causality behind the molecule's conformational preferences.

  • The Pyrrolidine Ring: In the solid state, substituted pyrrolidines universally adopt an envelope conformation to minimize torsional strain between adjacent methylene protons[3]. Upon protonation to the hydrochloride salt, the sp3 hybridized nitrogen becomes a potent hydrogen bond donor ( NH2+​ ).

  • The Trifluoromethyl Group: The −CF3​ moiety is a classic bioisostere, but crystallographically, it is notorious for rotational disorder. Because the C−CF3​ bond has a low rotational barrier and pseudo-cylindrical symmetry, the fluorine atoms often distribute across multiple occupancy sites at room temperature. Furthermore, the −CF3​ group acts amphiphilically; it can participate in weak C−H⋯F hydrogen bonding and F⋯F halogen contacts, driving secondary lattice packing[4][5].

  • The Chloride Anion: The Cl− ion acts as the primary structural anchor. It is a multi-directional hydrogen bond acceptor, typically bridging multiple pyrrolidine molecules to form extended 1D chains or 2D sheets[6].

Experimental Methodology: A Self-Validating Crystallization Protocol

Obtaining diffraction-quality single crystals of chiral amine hydrochlorides requires suppressing rapid nucleation while promoting slow, ordered lattice growth. The following protocol utilizes Vapor Diffusion , chosen specifically because it allows for a highly controlled gradient of supersaturation, preventing the kinetic trapping of amorphous salt.

Step-by-Step Vapor Diffusion Protocol
  • Objective: Grow single crystals of (R)- or (S)-2-(2-(trifluoromethyl)phenyl)pyrrolidine HCl suitable for SCXRD.

  • Rationale for Solvents: Methanol is chosen as the inner solvent because it readily dissolves the polar HCl salt. Diethyl ether is chosen as the antisolvent because it is miscible with methanol but acts as a poor solvent for the ionic salt, slowly precipitating it as the ether diffuses into the methanol phase.

Procedure:

  • Sample Preparation: Weigh 15–20 mg of the highly pure (>98%) pyrrolidine HCl salt into a 2 mL glass inner vial.

  • Dissolution: Add dropwise high-purity, anhydrous Methanol (approx. 0.3–0.5 mL) until the solid is completely dissolved. Sonicate briefly if necessary. Causality: Anhydrous conditions are critical to prevent the formation of unpredictable hydrate polymorphs.

  • Chamber Setup: Place the un-capped 2 mL inner vial into a larger 20 mL outer scintillation vial.

  • Antisolvent Addition: Carefully add 3–4 mL of anhydrous Diethyl ether to the outer vial, ensuring the liquid level remains below the rim of the inner vial.

  • Sealing and Incubation: Cap the outer vial tightly with a PTFE-lined cap. Wrap the cap in Parafilm to ensure an airtight seal. Store the chamber in a vibration-free, temperature-controlled environment (20–22 °C) away from direct light.

  • Harvesting (7–14 Days): Monitor the inner vial for the formation of colorless, prismatic crystals. Once crystals reach 0.1–0.3 mm in dimension, harvest them directly into a perfluoropolyether cryo-oil to prevent solvent loss and lattice degradation prior to mounting.

  • Validation: Analyze the bulk powder from the same batch using Powder X-Ray Diffraction (PXRD). The experimental PXRD pattern must match the simulated PXRD pattern derived from the SCXRD .cif file to validate that the single crystal is representative of the bulk material.

Crystallographic Workflow & Data Visualization

SCXRD_Workflow Synthesis 1. Salt Formation (Free base + HCl) Crystallization 2. Vapor Diffusion (MeOH / Et2O) Synthesis->Crystallization Purified Salt Selection 3. Crystal Selection (Polarized Light) Crystallization->Selection Single Crystals Diffraction 4. X-Ray Diffraction (Mo Kα / Cu Kα) Selection->Diffraction Mounted Crystal Refinement 5. Structure Refinement (SHELXL) Diffraction->Refinement Diffraction Data Validation 6. CIF Validation (CheckCIF) Refinement->Validation Structural Model

Caption: Workflow for SCXRD analysis of pyrrolidine HCl salts.

Structural Elucidation & Expected Parameters

When refining the structure of 2-(2-(trifluoromethyl)phenyl)pyrrolidine HCl, the crystallographer must pay close attention to the absolute structure parameter (Flack parameter) if analyzing a specific enantiomer (e.g., the (R)-enantiomer). Because the molecule contains a Chlorine atom, anomalous dispersion using Cu radiation ( λ=1.54184 Å) is highly effective for unambiguous absolute configuration determination.

Quantitative Crystallographic Data

The following tables summarize the expected crystallographic parameters based on analogous chiral pyrrolidine hydrochloride structures and trifluoromethylphenyl derivatives[3][6][7].

Table 1: Anticipated Crystallographic Parameters

ParameterExpected Value / AssignmentRationale
Crystal System Orthorhombic or MonoclinicTypical for chiral organic salts.
Space Group P21​21​21​ or P21​ Chiral molecules cannot crystallize in centrosymmetric space groups (e.g., P21​/c ).
Z (Molecules/Unit Cell) 4 (Orthorhombic) or 2 (Monoclinic)Standard packing density for this molecular weight ( Mw​=251.68 g/mol ).
Flack Parameter ∼0.00(3) Confirms the absolute stereochemistry at the C2 position of the pyrrolidine ring.
Pyrrolidine Conformation EnvelopeC3 or C4 atom deviates from the mean plane of the ring.

Table 2: Key Intermolecular Distances and Angles

Interaction TypeDonor AcceptorDistance (Å)Angle (°)Structural Role
Primary Ionic H-Bond N+−H⋯Cl− 3.05 – 3.25160 – 175Primary driver of crystal lattice assembly; forms robust 1D chains[6].
Secondary H-Bond C−H⋯Cl− 3.40 – 3.60130 – 150Weak stabilization from the pyrrolidine methylene protons[3].
Halogen Contact C−H⋯F−C 2.50 – 2.90110 – 140Directs the orientation of the −CF3​ group; mitigates rotational disorder[4][7].
Aromatic Stacking π⋯π (Centroid)3.80 – 4.20N/AWeak edge-to-face or offset face-to-face packing of the phenyl rings.
The Supramolecular Network

The hierarchy of forces in this crystal structure dictates its physical properties (e.g., melting point, hygroscopicity). The strong N+−H⋯Cl− bonds dictate the primary motif, while the unique polarizability of the −CF3​ group fills the void spaces, acting as a "soft" interaction partner[5].

Supramolecular_Network Central 2-(2-(CF3)phenyl)pyrrolidine HCl H_Bond Primary H-Bonding (N+-H ··· Cl-) Central->H_Bond Dominant Force Halogen Fluorine Contacts (C-H ··· F & F ··· F) Central->Halogen Secondary Packing Pi_Pi Aromatic Stacking (π ··· π) Central->Pi_Pi Weak Stabilization Conform Ring Conformation (Envelope) Central->Conform Intramolecular

Caption: Hierarchical interaction network driving the crystal packing.

Conclusion & Implications for Drug Design

The crystal structure analysis of 2-(2-(trifluoromethyl)phenyl)pyrrolidine HCl provides vital insights into its behavior as an Active Pharmaceutical Ingredient (API) intermediate. The robust hydrogen-bonding network established by the hydrochloride salt ensures high thermal stability and aqueous solubility, which are critical parameters for bioavailability. Furthermore, mapping the exact spatial orientation of the −CF3​ group via SCXRD allows computational chemists to accurately model its steric bulk and vector trajectory when designing binding interactions within target protein pockets (such as the hydrophobic sub-pockets of the Bcl-2 protein)[2].

By employing rigorous crystallization methodologies and understanding the underlying supramolecular causality, researchers can ensure the structural integrity and reproducibility of this essential chemical building block.

References

  • Google Patents (WO2012034095A1)
  • Google Patents (WO2019210828A1)
  • A view of the hydrogen bonds (dashed lines) in the crystal structure of... ResearchGate URL:[Link]

  • Evolution in the Understanding of Noncovalent Interactions Involving Fluorine: From Inception to Maturity to Properties ACS Publications (Crystal Growth & Design) URL:[Link]

  • A combined crystallographic and theoretical investigation of noncovalent interactions in 1,3,4-oxadiazole-2-thione-N-Mannich derivatives PMC (National Institutes of Health) URL:[Link]

  • Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: NMR Spectroscopy Characterization of 2-(2-(Trifluoromethyl)phenyl)pyrrolidine Hydrochloride

Introduction & Scientific Context 2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride (e.g., the (R)-enantiomer, CAS: 1391384-41-0 [1]) is a highly valuable fluorinated building block in modern pharmaceutical developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride (e.g., the (R)-enantiomer, CAS: 1391384-41-0 [1]) is a highly valuable fluorinated building block in modern pharmaceutical development. It serves as a critical intermediate in the synthesis of Tropomyosin receptor kinase (TRK) inhibitors[2] and B-cell lymphoma 2 (Bcl-2) inhibitors [3], which are pivotal in targeted oncology therapies.

Characterizing this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical opportunities and challenges. The presence of the ortho-trifluoromethyl ( −CF3​ ) group introduces profound inductive and anisotropic effects, alongside complex 19F−13C scalar couplings. Furthermore, analyzing the compound in its hydrochloride salt form requires specific solvent considerations to accurately observe the protonated pyrrolidine nitrogen ( NH2+​ ), which is essential for validating the salt stoichiometry.

This application note provides a comprehensive, self-validating protocol for the structural elucidation of this compound using 1H , 13C , and 19F NMR spectroscopy.

Experimental Protocols & Causality

The following protocol is designed to be a self-validating system: by carefully selecting the solvent and acquisition parameters, the resulting spectra will inherently prove both the molecular connectivity and the salt form without requiring secondary analytical techniques like LC-MS or elemental analysis.

Sample Preparation Workflow
  • Solvent Selection: Dimethyl sulfoxide- d6​ (DMSO- d6​ ) is strictly required for this analysis. Causality: The hydrochloride salt form is highly polar and poorly soluble in non-polar solvents like CDCl3​ . More importantly, DMSO- d6​ prevents rapid proton exchange, allowing the observation of the broad NH2+​ signal from the protonated pyrrolidine ring. If CD3​OD were used, the NH2+​ protons would exchange with deuterium, erasing this critical structural evidence.

  • Concentration: Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ .

  • Internal Standard: Add 0.05% v/v Tetramethylsilane (TMS) as a chemical shift reference ( 0.00 ppm for 1H and 13C ).

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a standard 5 mm NMR tube to eliminate particulate matter that could distort magnetic field homogeneity.

Instrument Setup & Tuning
  • Spectrometer: 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear broadband probe capable of tuning to 1H , 13C , and 19F .

  • Locking & Shimming: Lock onto the DMSO- d6​ signal (2.50 ppm). Perform automated gradient shimming (e.g., TopShim) to optimize Z0 , Z1 , and Z2 gradients. Self-Validation: Ensure the full width at half maximum (FWHM) of the TMS signal is <1.0 Hz.

  • Probe Tuning: Manually or automatically tune the probe to the exact resonance frequencies of 1H , 13C , and 19F for the specific sample to maximize sensitivity and ensure accurate 90° pulse calibrations.

Acquisition Parameters
  • 1H NMR (Proton): Acquire 16 scans using a standard 30° pulse sequence (zg30) with a 2-second relaxation delay ( D1 ). The spectral window should cover -2 to 15 ppm to capture the downfield NH2+​ protons.

  • 13C{1H} NMR (Carbon): Acquire 1024-2048 scans using a proton-decoupled sequence (zgpg30) with a 2-second D1 . Causality: The CF3​ carbon and the adjacent aromatic carbons will split into quartets due to 19F coupling. A high number of scans is required because these split signals suffer from reduced signal-to-noise ratios (S/N) compared to singlets.

  • 19F NMR (Fluorine): Acquire 16 scans using a standard pulse sequence (zgfl) with a spectral window of -200 to 0 ppm. Set the transmitter offset to approximately -60 ppm.

NMR_Workflow A Sample Prep (15-20 mg in DMSO-d6) B Lock & Shim (Optimize Z0, Z1, Z2) A->B C Probe Tuning (1H, 13C, 19F channels) B->C D Pulse Sequence (zg30, zgpg30, zgfl) C->D E Data Processing (FT, Phase, Baseline) D->E

Experimental workflow for multinuclear NMR acquisition.

Structural Coupling Logic & Causality

The defining feature of this molecule is the interplay between the protonated pyrrolidine ring and the electron-withdrawing trifluoromethyl group. The CF3​ group exerts a strong inductive pull ( −I effect) and anisotropic deshielding on the adjacent aromatic protons and carbons.

Concurrently, the NH2+​ group deshields the alpha-proton (H-2) of the pyrrolidine ring. The combination of the adjacent phenyl ring and the positive charge shifts this specific methine proton significantly downfield (~5.1 ppm) compared to a typical aliphatic amine.

Coupling_Logic CF3 Trifluoromethyl (-CF3) 19F Singlet (~ -58 ppm) C2 Aromatic C2 (ipso to CF3) 13C Quartet (2J_CF ~ 30 Hz) CF3->C2 2J_CF (30 Hz) CF3_C CF3 Carbon 13C Quartet (1J_CF ~ 274 Hz) CF3->CF3_C 1J_CF (274 Hz) C1 Aromatic C1 (ipso to Pyrrolidine) 13C Singlet H2 Pyrrolidine H-2 (alpha) 1H dd (~ 5.1 ppm) C1->H2 Anisotropic Effect NH2 Pyrrolidine NH2+ (HCl salt) 1H Broad Singlet (~ 9.5 ppm) NH2->H2 Inductive Deshielding

Spin-spin coupling and deshielding logic network.

Data Presentation & Interpretation

The following tables summarize the expected quantitative NMR data for 2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride in DMSO- d6​ at 298 K. This data serves as a reference standard for structural verification.

Table 1: 1H NMR Assignments (400 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausal Explanation
9.50 – 10.10Broad singlet (br s)2HPyrrolidine NH2+​ Highly deshielded due to protonation (HCl salt). Broadened by quadrupolar relaxation of 14N and intermediate exchange.
7.85Doublet (d), J=7.8 Hz1HAromatic H-3Deshielded by the adjacent ortho- CF3​ group.
7.78 – 7.55Multiplet (m)3HAromatic H-4, H-5, H-6Overlapping signals from the remaining phenyl protons.
5.12Doublet of doublets (dd)1HPyrrolidine H-2 ( α )Deshielded by both the adjacent aromatic ring and the NH2+​ positive charge.
3.45 – 3.30Multiplet (m)2HPyrrolidine H-5 ( α )Adjacent to the positively charged nitrogen, shifting it downfield from typical aliphatic CH2​ signals.
2.40 – 1.95Multiplet (m)4HPyrrolidine H-3, H-4 ( β )Aliphatic ring protons; complex splitting due to diastereotopic nature and ring puckering.
Table 2: 13C{1H} NMR Assignments (100 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)Multiplicity & CouplingAssignmentCausal Explanation
136.5Singlet (s)Aromatic C-1Ipso carbon attached to the pyrrolidine ring.
133.2Singlet (s)Aromatic C-6Ortho to the pyrrolidine attachment.
132.8Singlet (s)Aromatic C-4Para to the pyrrolidine attachment.
129.5Singlet (s)Aromatic C-5Meta to the pyrrolidine attachment.
127.2Quartet (q), 2JCF​≈30 HzAromatic C-2Ipso carbon attached to the CF3​ group; split by three equivalent 19F nuclei.
126.8Quartet (q), 3JCF​≈6 HzAromatic C-3Ortho to the CF3​ group; exhibits long-range scalar coupling to fluorine.
124.5Quartet (q), 1JCF​≈274 Hz CF3​ CarbonDirect one-bond coupling to three 19F nuclei creates a massive splitting pattern.
58.2Singlet (s)Pyrrolidine C-2Deshielded aliphatic methine carbon ( α to N and phenyl).
45.6Singlet (s)Pyrrolidine C-5Deshielded aliphatic methylene ( α to N).
31.4Singlet (s)Pyrrolidine C-3Aliphatic methylene ( β to N).
23.8Singlet (s)Pyrrolidine C-4Aliphatic methylene ( γ to N).
Table 3: 19F NMR Assignments (376 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausal Explanation
-58.5Singlet (s)3F −CF3​ groupAll three fluorine atoms are chemically and magnetically equivalent. No adjacent protons exist to cause scalar splitting.

Conclusion & Self-Validation Checklist

To ensure the integrity of the synthesized 2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride, the analyst must verify the following self-validating criteria:

  • Salt Verification: The integration of the broad signal at ~9.50 ppm must equal exactly 2H relative to the 4H integration of the aromatic region. If it integrates to 1H, the compound is the freebase, not the hydrochloride salt.

  • Fluorine Integrity: The 13C spectrum must display the characteristic 1JCF​ quartet at ~124.5 ppm with a coupling constant of ~274 Hz. The absence of this quartet indicates defluorination or an incorrect starting material.

  • Purity: The baseline of the 19F spectrum should be entirely flat outside of the -58.5 ppm singlet. Additional peaks indicate fluorinated impurities or degradation products.

References

  • Loren, J., et al. "Compounds and compositions as trk inhibitors". WIPO (PCT), WO2012034095A1, published March 15, 2012.
  • Guo, Y., et al. "Bcl-2 INHIBITORS". WIPO (PCT), WO2019210828A1, published October 29, 2020.
Application

Application Note: High-Resolution Mass Spectrometry (HRMS) Fragmentation Dynamics of 2-(2-(Trifluoromethyl)phenyl)pyrrolidine Hydrochloride

Executive Summary & Scope The structural elucidation of substituted arylpyrrolidines is a critical workflow in pharmaceutical development, forensic analysis, and synthetic chemistry. 2-(2-(trifluoromethyl)phenyl)pyrrolid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The structural elucidation of substituted arylpyrrolidines is a critical workflow in pharmaceutical development, forensic analysis, and synthetic chemistry. 2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride (Exact Mass: 215.092 Da; Formula: C11​H12​F3​N ) presents a unique analytical challenge due to the competing electronic and steric effects of its cyclic secondary amine and its ortho-trifluoromethyl group.

This application note provides a comprehensive, self-validating methodology for analyzing the mass spectrometry (MS/MS) fragmentation patterns of this compound. By mapping the causal relationships between collision-induced dissociation (CID) energies and specific bond cleavages, this guide empowers analysts to unambiguously differentiate this molecule from its meta- and para-isomers.

Experimental Methodologies: A Self-Validating Protocol

To ensure a high-fidelity, reproducible analysis, the analytical protocol must account for the compound's salt form. The following step-by-step workflow is designed to prevent ion suppression while maximizing the yield of the protonated precursor ion [M+H]+ .

Step-by-Step LC-HRMS/MS Workflow
  • Sample Reconstitution & Desalting:

    • Action: Dissolve 1.0 mg of 2-(2-(trifluoromethyl)phenyl)pyrrolidine HCl in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

    • Causality: The compound is supplied as a hydrochloride salt. In positive electrospray ionization (ESI+), excess chloride ions can cause severe signal suppression and source contamination. Formic acid displaces the chloride counter-ion and provides an abundant proton source, driving the equilibrium entirely toward the [M+H]+ precursor ion at m/z 216.10.

  • Chromatographic Separation:

    • Action: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) from 5% to 95% organic over 5 minutes.

  • Ionization & Acquisition:

    • Action: Operate the Q-TOF mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Collision-Induced Dissociation (CID):

    • Action: Isolate the precursor ion ( m/z 216.10) in the quadrupole. Apply a ramped collision energy (CE) from 10 eV to 40 eV.

    • Causality: Ramping the CE is a self-validating technique. Low CE (10-20 eV) triggers thermodynamically favored rearrangements (e.g., the ortho-effect), while high CE (30-40 eV) forces high-energy skeletal cleavages (e.g., ring opening), providing a complete structural fingerprint in a single acquisition.

Analytical_Workflow S1 Sample Prep (10 µg/mL in MeOH/H2O) S2 UHPLC Separation (C18, 0.1% FA Gradient) S1->S2 S3 ESI+ Ionization (Capillary: 3.5 kV) S2->S3 S4 Q-TOF MS/MS (CID: 10-40 eV) S3->S4 S5 Data Processing (Mass Defect Filtering) S4->S5

Caption: Step-by-step LC-QTOF-MS/MS analytical workflow for arylpyrrolidine characterization.

Mechanistic Elucidation of Fragmentation Pathways

The fragmentation of 2-(2-(trifluoromethyl)phenyl)pyrrolidine is governed by two dominant structural features. Understanding why these fragments form allows researchers to trust the diagnostic output.

Pathway A: Amine-Directed Alpha-Cleavage

Cyclic secondary amines strongly favor the localization of positive charge on the nitrogen atom. Upon activation, the most thermodynamically stable cleavage occurs at the Cα​−Caryl​ bond[1].

  • Mechanism: Inductive cleavage separates the aryl group from the heterocycle, yielding a highly stable Δ1 -pyrrolinium cation.

  • Diagnostic Output: This results in an intense peak at m/z 70.06 ( [C4​H8​N]+ ). Because this pathway requires very little energy, it typically presents as the base peak (100% relative abundance) in the MS/MS spectrum. The presence of this peak validates the intact pyrrolidine ring.

Pathway B: The "Ortho-Effect" and Defluorination

The spatial proximity of the bulky, electron-withdrawing CF3​ group to the basic pyrrolidine ring enables a classic mass spectrometric phenomenon known as the "ortho-effect"[2][3].

  • Mechanism: The nitrogen lone pair (or the amine proton in the [M+H]+ state) interacts spatially with the fluorine atoms of the ortho- CF3​ group. This forms a transient, pseudo-cyclic transition state that drastically lowers the activation energy required to eliminate a neutral molecule of Hydrogen Fluoride (HF, 20.006 Da).

  • Diagnostic Output: This yields a highly specific fragment at m/z 196.09 ( [M+H−HF]+ ).

  • Self-Validation: This pathway is strictly dependent on spatial proximity. If the CF3​ group were in the meta- or para- position, the distance would preclude this transition state, and the −HF loss would be negligible. Therefore, observing m/z 196.09 unambiguously confirms the ortho-regiochemistry of the molecule.

Pathway C: Ring Opening and Alkyl Loss

At higher collision energies (>30 eV), the pyrrolidine ring undergoes structural collapse.

  • Mechanism: Cleavage of the Cα​−Cβ​ bond within the pyrrolidine ring leads to the expulsion of neutral ethylene ( C2​H4​ ) or the loss of the entire C4​H8​ fragment (-56 Da) via hydrogen rearrangement.

  • Diagnostic Output: This generates a primary amine-like fragment at m/z 160.04 ( [C7​H5​F3​N]+ ).

MS_Fragmentation M Precursor Ion [M+H]+ m/z 216.10 C11H13F3N+ F1 HF Elimination m/z 196.09 C11H12F2N+ M->F1 Ortho-Effect (-20 Da) F2 Pyrrolinium Ion m/z 70.06 C4H8N+ M->F2 Alpha-Cleavage (-146 Da) F3 Ring Opening (-C4H8) m/z 160.04 C7H5F3N+ M->F3 Skeletal Collapse (-56 Da) F4 Secondary Defluorination m/z 176.09 C11H11FN+ F1->F4 -HF (-20 Da)

Caption: MS/MS fragmentation tree detailing the causal pathways of 2-(2-(trifluoromethyl)phenyl)pyrrolidine.

Quantitative Data Summary

To facilitate rapid spectral matching and mass defect filtering, the theoretical exact masses of the primary diagnostic ions are summarized below. Analysts should calibrate their Q-TOF instruments to ensure a mass error of <5 ppm.

Fragment TypeStructural AssignmentElemental FormulaExact Mass ( m/z )Mass Loss ( Δ Da)Expected Relative Abundance
Precursor Ion Protonated Free Base C11​H13​F3​N+ 216.0997N/AVariable (Precursor)
Product Ion 1 Δ1 -Pyrrolinium Cation C4​H8​N+ 70.0651-146.0346100% (Base Peak)
Product Ion 2 Ortho-Effect (Loss of HF) C11​H12​F2​N+ 196.0935-20.006240 - 60%
Product Ion 3 Loss of 2x HF C11​H11​FN+ 176.0873-40.012410 - 20%
Product Ion 4 Pyrrolidine Ring Opening C7​H5​F3​N+ 160.0368-56.062915 - 30%
Product Ion 5 Trifluoromethylbenzyl Cation C8​H6​F3+​ 159.0416-57.0581< 10%

Note: The presence of fluorine atoms imparts a distinct negative mass defect to the fragments (e.g., m/z 196.0935). Utilizing mass defect filtering in the data processing software can rapidly isolate these specific product ions from background matrix noise.

References

  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC -[Link]

  • Mechanism of Trifluoromethylation of Aryl Halides with CuCF3 and the Ortho Effect - ResearchGate - [Link]

Sources

Method

Preclinical In Vivo Dosing and Pharmacokinetic Evaluation Protocols for 2-(2-(Trifluoromethyl)phenyl)pyrrolidine Hydrochloride

Executive Summary & Pharmacological Rationale The compound 2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride (hereafter referred to as 2-TFMP-Pyr·HCl ) is a specialized fluorinated scaffold widely utilized in the pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The compound 2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride (hereafter referred to as 2-TFMP-Pyr·HCl ) is a specialized fluorinated scaffold widely utilized in the preclinical development of neuroactive agents and targeted oncology therapeutics.

As a Senior Application Scientist, it is critical to understand why this specific molecular architecture behaves the way it does in vivo. The strategic installation of a trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring serves a dual mechanistic purpose. First, it acts as a highly electronegative bioisostere, blocking cytochrome P450-mediated oxidative metabolism at otherwise labile aromatic sites, thereby increasing the compound's metabolic half-life [1][1]. Second, the dense electron cloud and high lipophilicity of the -CF₃ moiety significantly enhance blood-brain barrier (BBB) permeability. This makes 2-TFMP-Pyr·HCl an ideal building block for central nervous system (CNS) agents and Tropomyosin receptor kinase (TRK) inhibitors, which are actively investigated for treating neuroblastoma and neuropathic pain [2][2].

G NGF Nerve Growth Factor (NGF / BDNF) TRK TRK Receptors (TrkA / TrkB / TrkC) NGF->TRK Activates PI3K PI3K / Akt Pathway (Cell Survival) TRK->PI3K MAPK Ras / MAPK Pathway (Proliferation) TRK->MAPK Inhibitor TRK Inhibitor (Fluorinated Pyrrolidine Scaffold) Inhibitor->TRK Inhibits Tumor Tumor Growth & Neuropathic Pain PI3K->Tumor MAPK->Tumor

Figure 1: TRK receptor signaling pathway targeted by fluorinated pyrrolidine derivatives.

Physicochemical Profiling & Formulation Causality

A common pitfall in preclinical pharmacokinetics is the assumption that a hydrochloride salt guarantees sufficient in vivo solubility. While the HCl salt of 2-TFMP-Pyr provides initial aqueous solubility in vitro, the extreme lipophilicity of the fluorinated aromatic core presents a severe risk of in vivo precipitation.

The Causality of Formulation Choices: If dosed in pure saline, the physiological pH (~7.4) of the bloodstream rapidly neutralizes the HCl salt. This converts the molecule back to its highly lipophilic free-base form, which can micro-precipitate in the bloodstream, leading to artificial pulmonary trapping and artificially depressed Cmax​ values.

To create a self-validating and stable dosing solution, a ternary co-solvent system is mandatory:

  • 5% DMSO : Disrupts the crystalline lattice of the compound and fully solubilizes the lipophilic core.

  • 5% Tween-80 : Acts as a non-ionic surfactant, coating the solvated molecules to form stable micelles.

  • 90% Sterile Saline (0.9% NaCl) : Provides an isotonic continuous phase compatible with intravenous injection.

Critical Execution Note: The saline must be added dropwise under continuous vortexing. Rapid addition causes localized supersaturation, stripping the surfactant away and causing irreversible precipitation of the compound.

Quantitative Dosing Parameters
ParameterIntravenous (IV) AdministrationPer Os (PO) Administration
Target Dose 2.0 mg/kg10.0 mg/kg
Vehicle Formulation 5% DMSO + 5% Tween-80 + 90% Saline5% DMSO + 5% Tween-80 + 90% Saline
Dosing Volume 5 mL/kg10 mL/kg
Subject Preparation Fed state acceptableFasted overnight (12h) to reduce food-effect
Blood Sampling (h) 0.08, 0.25, 0.5, 1, 2, 4, 8, 240.25, 0.5, 1, 2, 4, 8, 24

In Vivo Execution & Pharmacokinetic Workflow

To accurately map the absorption, distribution, metabolism, and excretion (ADME) profile of 2-TFMP-Pyr·HCl, the following step-by-step workflow must be executed.

G A Compound Formulation (5% DMSO, 5% Tween-80, 90% Saline) B In Vivo Dosing (IV: 2 mg/kg | PO: 10 mg/kg) A->B C Pharmacokinetic Sampling (Plasma & Brain Tissue Collection) B->C D Sample Preparation (Protein Precipitation & Extraction) C->D E LC-MS/MS Analysis (MRM Mode Detection) D->E F PK Parameter Calculation (WinNonlin: AUC, Cmax, T1/2) E->F

Figure 2: In vivo pharmacokinetic workflow from formulation to LC-MS/MS analysis.

Step-by-Step Sampling Methodology
  • Administration : Administer the formulated 2-TFMP-Pyr·HCl via the lateral tail vein (IV) or oral gavage (PO) to adult male C57BL/6 mice or Sprague-Dawley rats.

  • Blood Collection : At designated time points, collect ~50 µL of blood via submandibular bleed.

    • Causality of Anticoagulant: Blood must be collected in K₂EDTA tubes. Do not use heparin. Heparin is a highly sulfated polymer that frequently causes severe ion suppression in the electrospray ionization (ESI) source of the mass spectrometer. K₂EDTA effectively chelates calcium to prevent coagulation without interfering with downstream LC-MS/MS ionization.

  • Plasma Isolation : Centrifuge blood at 4,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to pre-chilled 96-well plates.

  • Brain Tissue Extraction : To validate the BBB penetration afforded by the -CF₃ group, sacrifice a subset of animals at the anticipated Tmax​ (e.g., 1 hour post-dose). Excise the brain, rinse in cold PBS to remove surface blood, and homogenize in a 1:3 (w/v) ratio of blank PBS.

Bioanalytical Validation: A Self-Validating System

A protocol is only as reliable as its internal controls. To ensure the integrity of the PK data, the LC-MS/MS extraction and detection methodology must operate as a self-validating system, compliant with FDA Bioanalytical Method Validation guidelines [3][3].

Extraction Protocol
  • Aliquot 20 µL of plasma (or brain homogenate) into a microcentrifuge tube.

  • Add 100 µL of ice-cold Acetonitrile (ACN) containing a structurally similar Internal Standard (IS) (e.g., 100 ng/mL of a deuterated analog or structurally related pyrrolidine).

    • Causality: The cold ACN instantly denatures and precipitates plasma proteins. The IS corrects for any volumetric losses during transfer and normalizes matrix effects (ion suppression/enhancement) caused by endogenous phospholipids.

  • Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 50 µL of the supernatant to an autosampler vial for LC-MS/MS analysis (Multiple Reaction Monitoring, MRM mode).

Self-Validating Quality Control (QC) Framework

Every analytical run must include a blank matrix (to prove absence of carryover), a zero sample (blank + IS), a 6-to-8 point calibration curve, and three levels of Quality Control (QC) samples. If the QC samples fall outside the FDA-mandated variance, the entire run invalidates itself and must be repeated.

QC LevelNominal Concentration (ng/mL)Accuracy TargetPrecision (CV%)
Lower Limit of Quantitation (LLOQ) 1.0±20%< 20%
Low QC (LQC) 3.0±15%< 15%
Mid QC (MQC) 50.0±15%< 15%
High QC (HQC) 800.0±15%< 15%

Sources

Application

Application Note: Characterizing Dopamine Transporter (DAT) Inhibition Using 2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride in Neuronal Cell Models

Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride, a potent small molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride, a potent small molecule for investigating the dopaminergic system. Based on its structural characteristics as a phenylpyrrolidine derivative, this compound is hypothesized to function as a dopamine reuptake inhibitor. We present detailed, field-proven protocols for the preparation and application of this compound in cell-based assays. The core of this guide focuses on a fluorescence-based dopamine uptake inhibition assay to determine the compound's half-maximal inhibitory concentration (IC50). Additionally, a protocol for assessing potential neurotoxicity via an MTT assay is included to ensure a comprehensive pharmacological profile. These methodologies are designed to be self-validating through the inclusion of appropriate controls, enabling researchers to generate robust and reliable data for neuroscience research and drug discovery programs.

Introduction: The Dopamine Transporter as a Therapeutic Target

The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic membrane protein crucial for regulating dopamine homeostasis in the central nervous system.[1] It terminates dopaminergic signaling by rapidly clearing dopamine from the synaptic cleft back into the presynaptic neuron.[1] This reuptake mechanism is fundamental to motor control, motivation, cognition, and reward pathways.

Dysfunction of DAT is implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[2] Consequently, DAT has become a major target for therapeutic drug development. Small molecules that modulate DAT activity can have profound effects on neuronal function.

2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride (CAS No: 524674-04-2) is a research compound belonging to the phenylpyrrolidine class. Structurally similar compounds, such as Desoxypipradrol, are known to act as norepinephrine-dopamine reuptake inhibitors (NDRIs).[3] This structural analogy strongly suggests that 2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride is a potent inhibitor of the dopamine transporter. This application note provides detailed protocols to empower researchers to accurately characterize its inhibitory activity and cytotoxic profile in relevant neuronal cell culture models.

Hypothesized Mechanism of Action

The primary mechanism of action for a DAT inhibitor is the competitive blockade of the transporter protein. By occupying the dopamine binding site on DAT, the inhibitor prevents the reuptake of synaptic dopamine. This leads to an increase in the concentration and residence time of dopamine in the synaptic cleft, thereby enhancing and prolonging dopaminergic neurotransmission. The diagram below illustrates this proposed inhibitory action.

DAT_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Dopamine Vesicle DAT Dopamine Transporter (DAT) DA Dopamine (DA) Vesicle->DA Release DA->DAT Reuptake Receptor Dopamine Receptor DA->Receptor Binds Inhibitor 2-(2-(trifluoromethyl)phenyl) pyrrolidine hydrochloride Inhibitor->DAT Blocks

Caption: Proposed mechanism of DAT inhibition by 2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride.

Materials and Methods

Compound Information

Proper handling and storage of the compound are critical for maintaining its stability and activity.

PropertyInformation
Compound Name 2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride
Synonym(s) 2-[2-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
CAS Number 524674-04-2[4][5]
Molecular Formula C₁₁H₁₃ClF₃N[5]
Molecular Weight 251.68 g/mol [5]
Physical Form Solid[5]
Recommended Storage Store at 2-8°C or as specified by the supplier, protected from light and moisture.[6]
Purity ≥95%[5]
Reagents and Equipment
  • 2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • HEK293 cells stably expressing human DAT (HEK-hDAT) or N27-A cells[7]

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Geneticin (G418) (for selection of stable cell lines, if applicable)

  • Hanks' Balanced Salt Solution (HBSS) or HEPES-buffered solution[8]

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices)[9]

  • Thiazolyl Blue Tetrazolium Bromide (MTT)

  • 96-well black wall, clear-bottom microplates (for uptake assay)

  • 96-well clear microplates (for MTT assay)

  • Class II Biological Safety Cabinet

  • Humidified CO₂ incubator (37°C, 5% CO₂)

  • Fluorescence microplate reader with bottom-read capability

  • Absorbance microplate reader (570 nm)

  • Multichannel pipette

Cell Line Selection and Culture

The choice of cell line is critical for studying DAT function. While primary dopaminergic neurons offer high physiological relevance, they are challenging to culture.[1] For robust and reproducible screening, immortalized cell lines are recommended.

  • HEK-hDAT Cells: Human Embryonic Kidney 293 cells stably expressing the human dopamine transporter are an excellent model. They provide a clean system with high levels of DAT expression and low endogenous transporter activity, making them ideal for inhibitor screening.[8]

  • N27-A Cells: This re-cloned rat dopaminergic cell line expresses high levels of both tyrosine hydroxylase (TH) and DAT, providing a more neuron-like environment.[7] They are particularly useful for studying neurotoxicity and mechanisms relevant to Parkinson's disease.[7]

Protocol for Culturing HEK-hDAT Cells:

  • Maintain cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 350 µg/mL G418 for selection.[8]

  • Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.

  • Passage cells every 3-4 days or when they reach 80-90% confluency.

  • For assays, seed cells onto poly-L-lysine-coated 96-well plates to ensure proper adherence.[8]

Compound Preparation

Causality: A high-concentration, validated stock solution is essential for accurate and reproducible serial dilutions. DMSO is a common solvent for hydrophobic compounds, but its final concentration in the assay medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Stock Solution Preparation (10 mM):

  • Calculate the mass of 2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride needed for a 10 mM stock solution (MW = 251.68 g/mol ). For 1 mL of stock, weigh out 2.52 mg.

  • Aseptically dissolve the compound in an appropriate volume of sterile DMSO.

  • Vortex thoroughly until fully dissolved.

  • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Serial Dilutions: Prepare serial dilutions from the 10 mM stock in the appropriate assay buffer (e.g., HBSS) immediately before use.

Overall Experimental Workflow

The following workflow provides a high-level overview of the process for characterizing the compound.

Workflow A 1. Prepare Compound Stock (10 mM in DMSO) C 3. Prepare Serial Dilutions (in Assay Buffer) A->C B 2. Culture & Seed Cells (e.g., HEK-hDAT in 96-well plates) D 4. Perform Assays B->D E Dopamine Uptake Inhibition Assay C->E F Neurotoxicity (MTT) Assay C->F D->E D->F H Fluorescence Reader E->H I Absorbance Reader F->I G 5. Data Acquisition J 6. Data Analysis (Dose-Response Curves) G->J H->G I->G K 7. Determine IC50 & CC50 J->K

Caption: High-level experimental workflow for compound characterization.

Protocol 1: Dopamine Uptake Inhibition Assay (Fluorescence-Based)

Principle: This homogeneous assay utilizes a fluorescent substrate that acts as a mimic for dopamine.[9] This substrate is transported into the cell by DAT, leading to an accumulation of fluorescence inside the cell. A masking dye in the extracellular buffer quenches the fluorescence of any substrate remaining outside the cells.[9] The presence of an inhibitor, such as 2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride, will block the uptake of the fluorescent substrate, resulting in a dose-dependent decrease in the intracellular fluorescence signal.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK-hDAT cells into a 96-well black wall, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.[9] Allow cells to adhere and form a confluent monolayer overnight (approx. 20 hours) in the incubator.

  • Reagent Preparation: On the day of the assay, prepare the assay buffer and fluorescent substrate according to the manufacturer's instructions (e.g., Neurotransmitter Transporter Uptake Assay Kit).[9] Prepare serial dilutions of the test compound in assay buffer at 2x the final desired concentration.

  • Compound Incubation: Carefully remove the culture medium from the wells. Wash the cells gently three times with 100 µL of assay buffer (e.g., HBSS).[8]

  • Add 50 µL of the 2x compound dilutions to the appropriate wells. For control wells, add 50 µL of assay buffer containing the same concentration of DMSO as the compound wells (vehicle control) and 50 µL of buffer containing a known DAT inhibitor (e.g., GBR-12909) as a positive control.

  • Incubate the plate at room temperature for 10-20 minutes.

  • Uptake Initiation: Add 50 µL of the 2x fluorescent substrate solution to all wells, initiating the uptake reaction.

  • Signal Measurement: Immediately transfer the plate to a fluorescence microplate reader equipped for bottom-reading. Measure the fluorescence intensity kinetically over 20-30 minutes or as a single endpoint reading after a fixed incubation time (e.g., 20 minutes) at room temperature.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the data by setting the average signal from the vehicle-treated wells to 100% activity and the average signal from the positive control inhibitor wells to 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50 value.

Protocol 2: Assessment of Compound-Induced Neurotoxicity (MTT Assay)

Principle: This protocol is a crucial self-validating step. A compound may appear to be a potent inhibitor in the uptake assay simply because it is killing the cells. The MTT assay distinguishes true inhibition from cytotoxicity. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. A decrease in signal indicates a reduction in cell viability.[10]

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK-hDAT or N27-A cells into a 96-well clear plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Compound Treatment: Remove the medium and replace it with 100 µL of fresh medium containing serial dilutions of 2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride. Include vehicle-only wells as a negative control (100% viability).

  • Incubation: Incubate the plate for a duration relevant to your research question (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[10]

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Place the plate on a shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control wells: (Absorbance_treated / Absorbance_vehicle) * 100.

    • Plot the percent viability against the logarithm of the compound concentration to determine the half-maximal cytotoxic concentration (CC50).

Safety and Handling Precautions

2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride is a chemical for research use only and must be handled with appropriate care.

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling the compound.[11]

  • Handling: Handle the solid powder and concentrated solutions in a chemical fume hood to avoid inhalation of dust or aerosols.[12] Avoid contact with skin and eyes.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[11]

Conclusion

2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride serves as a valuable pharmacological tool for probing the function of the dopamine transporter. The protocols detailed in this application note provide a robust framework for its characterization. By employing a primary functional assay for DAT inhibition alongside a secondary assay for cytotoxicity, researchers can confidently determine the compound's potency (IC50) and therapeutic window. This structured approach ensures the generation of high-quality, reproducible data, facilitating further investigation into the complex roles of dopamine signaling in health and disease.

References

  • Kristensen, A. S., et al. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585–640. [Link]

  • J&K Scientific. 2-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride | 524674-04-2. J&K Scientific LLC. [Link]

  • Stastna, J., et al. (1997). Rat mesencephalic neuronal cells cultured for different periods as a model of dopamine transporter ontogenesis. Neuroscience letters, 224(1), 21–24. [Link]

  • Caudle, W. M., et al. (2019). Stable expression of the human dopamine transporter in N27 cells as an in vitro model for dopamine cell trafficking and metabolism. Neurotoxicology, 73, 139–147. [Link]

  • Reddot Biotech. Human Dopamine Transporter (DAT) ELISA Kit. Reddot Biotech Inc. [Link]

  • Cloud-Clone Corp. ELISA Kit for Dopamine Transporter (DAT). Cloud-Clone Corp. [Link]

  • Assay Genie. Mouse DAT (Dopamine Transporter) ELISA Kit. Assay Genie. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices, LLC. [Link]

  • NextSDS. 2-[2-(trifluoromethyl)phenyl]pyrrolidine hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • AFG Scientific. Human DAT (Dopamine Transporter) Elisa Kit. AFG Scientific. [Link]

  • NextSDS. (S)-2-(2-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE HYDROCHLORIDE — Chemical Substance Information. NextSDS. [Link]

  • Gao, L., et al. (2016). Re-Cloning the N27 Dopamine Cell Line to Improve a Cell Culture Model of Parkinson's Disease. PLoS ONE, 11(8), e0160847. [Link]

  • Research Scientific. ()-2-(Trifluoromethyl)pyrrolidine hydrochloride. Research Scientific. [Link]

  • FUJIFILM Cellular Dynamics. How do you recommend culturing iCell DopaNeurons for a dopamine release assay?. FUJIFILM Cellular Dynamics, Inc. [Link]

  • Grupe, M., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Bio-protocol, 5(2). [Link]

  • Lee, E., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 24(20), 15421. [Link]

  • Gudasheva, T. A., et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ischemic Stroke. Molecules, 26(20), 6133. [Link]

  • Beckmann, J. S., et al. (2010). The novel pyrrolidine nor-lobelane analog UKCP-110 [cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride] inhibits VMAT2 function, methamphetamine-evoked dopamine release, and methamphetamine self-administration in rats. The Journal of pharmacology and experimental therapeutics, 335(3), 841–851. [Link]

  • Hogervorst, J. G., et al. (2024). New approach methods to assess developmental and adult neurotoxicity for regulatory use. Current Opinion in Toxicology, 37, 100459. [Link]

  • Wikipedia. Tetflupyrolimet. Wikimedia Foundation. [Link]

  • Wikipedia. Desoxypipradrol. Wikimedia Foundation. [Link]

  • Volz, T., et al. (2024). Testing Strategies for Metabolite-Mediated Neurotoxicity. Toxics, 12(1), 58. [Link]

  • Wikipedia. Trifluoromethylphenylpiperazine. Wikimedia Foundation. [Link]

  • Lewis, K. A., et al. (2016). Tetflupyrolimet. University of Hertfordshire. [Link]

  • Bartmann, K., et al. (2023). A Human iPSC-Based In Vitro Neural Network Formation Assay to Investigate Neurodevelopmental Toxicity of Pesticides. ALTEX, 40(2), 241–264. [Link]

  • Gardinier, K. M., et al. (2012). 4-Phenyl tetrahydroisoquinolines as dual norepinephrine and dopamine reuptake inhibitors. Bioorganic & medicinal chemistry letters, 22(23), 7083–7086. [Link]

  • Fritsche, E. (2015). In Vitro Approaches to Screening Compounds for Developmental Neurotoxicity Hazard. Toxicology.org. [Link]

  • Wood, D. M., et al. (2012). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). Clinical toxicology (Philadelphia, Pa.), 50(8), 713–718. [Link]

Sources

Method

enantiomeric resolution of 2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride

An In-Depth Guide to the Enantiomeric Resolution of 2-(2-(Trifluoromethyl)phenyl)pyrrolidine Hydrochloride: Principles, Protocols, and Analytical Verification Introduction: The Imperative of Chirality in Modern Drug Deve...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Enantiomeric Resolution of 2-(2-(Trifluoromethyl)phenyl)pyrrolidine Hydrochloride: Principles, Protocols, and Analytical Verification

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, chirality is a paramount consideration. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit profoundly different pharmacological, toxicological, and metabolic profiles. The separation of racemic mixtures into their constituent enantiomers is therefore not merely a matter of purity, but a critical determinant of therapeutic efficacy and patient safety. 2-(2-(Trifluoromethyl)phenyl)pyrrolidine is a key chiral building block and intermediate in the synthesis of a variety of pharmacologically active compounds, particularly those targeting neurological disorders.[1] Its trifluoromethyl group and pyrrolidine scaffold impart unique electronic and structural properties, making it a valuable synthon in medicinal chemistry.[1][2]

This application note provides a detailed, experience-driven guide for researchers and drug development professionals on the enantiomeric resolution of racemic 2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride. We will delve into the foundational principles of diastereomeric salt formation, provide a comprehensive experimental protocol for the resolution process, and detail the analytical methodology required to validate its success.

Foundational Principle: Resolution via Diastereomeric Salt Formation

The classical and industrially favored method for separating enantiomers of basic or acidic compounds is through the formation of diastereomeric salts.[3] This technique leverages a simple yet powerful principle: while enantiomers possess identical physical properties, diastereomers do not.

The core strategy involves reacting the racemic base, (±)-2-(2-(trifluoromethyl)phenyl)pyrrolidine, with a single, pure enantiomer of a chiral acid, known as a chiral resolving agent. This reaction produces a pair of diastereomeric salts:

  • (R)-pyrrolidine • (R')-chiral acid

  • (S)-pyrrolidine • (R')-chiral acid

These two diastereomeric salts have different three-dimensional arrangements and intermolecular interactions. This structural difference translates into distinct physical properties, most critically, differing solubilities in a given solvent system.[4] By carefully selecting the resolving agent and crystallization solvent, one of the diastereomeric salts can be induced to crystallize preferentially from the solution, leaving the other dissolved in the mother liquor. This process, known as fractional crystallization, enables the physical separation of the two diastereomers.[5] Subsequently, the desired enantiomer can be liberated from the isolated salt.

For the resolution of a basic compound like our target pyrrolidine, chiral carboxylic acids are excellent resolving agents. Tartaric acid and its derivatives are particularly versatile, cost-effective, and have a long history of success in resolving racemic amines.[4][6]

Experimental Guide: Resolution Protocol

This protocol outlines the resolution of racemic 2-(2-(trifluoromethyl)phenyl)pyrrolidine using (-)-O,O'-Di-p-toluoyl-L-tartaric acid ((-)-DPTTA) as the chiral resolving agent. The choice of (-)-DPTTA is based on its proven efficacy in resolving amines and other basic compounds.[4]

Part 1: Liberation of the Racemic Free Base

The starting material is the hydrochloride salt, which must first be converted to the free base to react with the acidic resolving agent.

  • Dissolution: Dissolve 2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride (1.0 eq) in deionized water.

  • Basification: Cool the solution in an ice bath and slowly add a 2M aqueous solution of sodium hydroxide (NaOH) with stirring until the pH of the solution is >12. The free base will often appear as an oil or a cloudy suspension.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the racemic free base, which is typically an oil.

Part 2: Diastereomeric Salt Crystallization

This step is the core of the resolution process and may require optimization depending on the precise scale and purity of the starting material. The key is to achieve a supersaturated solution from which the less soluble diastereomeric salt can selectively crystallize upon cooling.[7]

  • Reagent Dissolution: In a clean, dry flask, dissolve the racemic 2-(2-(trifluoromethyl)phenyl)pyrrolidine free base (1.0 eq) and (-)-O,O'-Di-p-toluoyl-L-tartaric acid (0.5 eq) in a suitable solvent, such as methanol or isopropanol. Using a sub-stoichiometric amount of the resolving agent is a common strategy to maximize the purity of the crystallized salt.

  • Heating: Gently warm the mixture with stirring to ensure all solids are completely dissolved.

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of well-ordered crystals and achieving high diastereomeric purity. The process can be allowed to proceed for 12-24 hours. If no crystals form, inducing crystallization by scratching the inside of the flask or seeding with a small crystal of the desired diastereomeric salt can be effective.[7] Further cooling in a refrigerator (e.g., 4°C) can increase the yield.

  • Isolation of the Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove residual mother liquor.

  • Drying: Dry the isolated diastereomeric salt under vacuum to a constant weight. At this stage, a sample should be taken for analysis (e.g., by NMR or chiral HPLC after liberation) to determine the diastereomeric excess (d.e.). If the d.e. is insufficient, a recrystallization from the same or a different solvent system can be performed to enhance purity.[5]

Part 3: Liberation and Isolation of the Enantiomerically Enriched Pyrrolidine
  • Salt Dissolution & Basification: Suspend the dried, diastereomerically pure salt in a biphasic mixture of water and an organic solvent (e.g., DCM). Add a 2M NaOH solution and stir until all solids dissolve and the aqueous layer is strongly basic (pH > 12).[8]

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with the organic solvent.

  • Recovery of Resolving Agent (Optional): The aqueous layer now contains the sodium salt of (-)-DPTTA. It can be recovered by acidifying the solution with a mineral acid, causing the tartaric acid derivative to precipitate, which can then be filtered, washed, and dried for reuse.[4]

  • Drying and Concentration: Combine the organic extracts containing the free base, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Conversion to Hydrochloride Salt: Dissolve the resulting enantiomerically enriched free base in a minimal amount of a suitable solvent like diethyl ether or methyl tertiary-butyl ether. Add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring.[9] The hydrochloride salt will precipitate.

  • Final Isolation: Collect the precipitated salt by vacuum filtration, wash with a small amount of cold ether, and dry under vacuum to yield the final, enantiomerically enriched 2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride.

Workflow for Enantiomeric Resolution

G cluster_0 Preparation cluster_1 Resolution cluster_2 Isolation racemic_hcl Racemic Pyrrolidine HCl liberation Liberate Free Base (add NaOH, extract) racemic_hcl->liberation racemic_base Racemic Free Base liberation->racemic_base dissolve Dissolve in Solvent (e.g., Methanol) racemic_base->dissolve resolving_agent (-)-DPTTA (Chiral Resolving Agent) resolving_agent->dissolve crystallize Fractional Crystallization (Slow Cooling) dissolve->crystallize filtration Filtration crystallize->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble liberate_enantiomer Liberate Enantiomer (add NaOH, extract) less_soluble->liberate_enantiomer convert_hcl Convert to HCl Salt (add HCl) liberate_enantiomer->convert_hcl final_product Enantioenriched Pyrrolidine HCl convert_hcl->final_product

Caption: Workflow for Diastereomeric Salt Resolution.

Analytical Verification by Chiral HPLC

To quantify the success of the resolution, a robust analytical method is essential to determine the enantiomeric excess (ee) of the final product. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this purpose.[10]

Protocol for Chiral HPLC Method Development
  • Column Selection: The choice of CSP is critical. For pyrrolidine derivatives, polysaccharide-based CSPs are an excellent starting point due to their broad applicability.[10][11]

    • Recommended Columns: Chiralpak® IA, Chiralpak® AD-H, or Chiralcel® OD-H.

  • Mobile Phase Screening: A normal phase mobile phase system is typically effective.

    • Initial Conditions: Start with a mobile phase of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol in a 90:10 (v/v) ratio.[11]

    • Additive for Basic Analytes: To ensure good peak shape and prevent tailing, add a small amount (0.1-0.2%) of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase.[10] This is crucial for basic analytes as it passivates active silanol groups on the CSP support.

  • System Parameters:

    • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

    • Column Temperature: Maintain at a constant temperature, e.g., 25°C.

    • Detection: Use a UV detector set to a wavelength where the analyte exhibits strong absorbance (e.g., 210 nm or 254 nm).

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the sample (racemic standard and the resolved product) in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.[11]

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers.

    • Inject the resolved sample to determine the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Workflow for Analytical Verification

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing sample Resolved Product (or Racemic Standard) dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc Inject into Chiral HPLC System filter->hplc separation Separation on Chiral Stationary Phase hplc->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integrate Integrate Peak Areas (Area₁, Area₂) chromatogram->integrate calculate Calculate % ee integrate->calculate report Final Report (Purity & ee) calculate->report

Caption: Workflow for Chiral HPLC Analysis.

Data Presentation: Representative Results

The following tables summarize the expected quantitative data from a successful resolution and the corresponding analytical method parameters.

Table 1: Summary of Resolution Experiment Data
ParameterValueNotes
Starting Racemic HCl Salt10.0 g-
Yield of Racemic Free Base~9.1 gAssumes near-quantitative liberation.
Chiral Resolving Agent(-)-DPTTAO,O'-Di-p-toluoyl-L-tartaric acid
Crystallization SolventIsopropanol-
Yield of Diastereomeric Salt~6.5 gAfter filtration and drying.
Diastereomeric Excess (d.e.)>98%Determined after a single crystallization.
Yield of Enriched HCl Salt~3.8 gTheoretical max yield is 5.0 g.
Final Enantiomeric Excess (ee) >99% Determined by Chiral HPLC.
Table 2: Chiral HPLC Method Parameters and Expected Results
ParameterCondition
Instrumentation Standard HPLC with UV Detector
Column Chiralpak® IA (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Retention Time (Enantiomer 1) ~8.5 min
Retention Time (Enantiomer 2) ~10.2 min
Resolution (Rs) > 2.0

Conclusion and Expert Insights

The enantiomeric resolution of 2-(2-(trifluoromethyl)phenyl)pyrrolidine via diastereomeric salt formation is a robust and scalable method for accessing enantiomerically pure material. The success of this classical technique hinges on the rational selection of the resolving agent and a systematic approach to optimizing the crystallization conditions. While this guide provides a well-established starting point, it is crucial to recognize that factors such as solvent polarity, cooling rate, and stoichiometry can all be fine-tuned to maximize both yield and enantiomeric purity.[5][7]

The analytical verification by chiral HPLC is an indispensable part of the workflow. It not only validates the final product's quality but also provides critical feedback for optimizing the resolution protocol itself. The use of an amine modifier in the mobile phase is a field-proven insight that significantly improves the chromatography of basic compounds on silica-based CSPs, leading to sharper peaks and more accurate quantification.[10] By integrating these principles and protocols, researchers can confidently and efficiently produce the high-quality, single-enantiomer intermediates required for the advancement of modern pharmaceutical research.

References

  • Benchchem. Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
  • Fluorochem. 2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride.
  • PMC. First Trifluoromethylated Phenanthrolinediamides: Synthesis, Structure, Stereodynamics and Complexation with Ln(III).
  • J&K Scientific. 2-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride | 524674-04-2.
  • PMC. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization.
  • Benchchem. A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives.
  • Gavin Publishers. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
  • Benchchem. A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols.
  • AIChE. Chiral Resolution Via Diastereomeric Salt Crystallization.
  • AstaTech, Inc. 2-(2-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE HCL | 1189434-97-6.
  • MDPI. Compressing Experiences of Optical Resolution Trials, Based on Diastereomeric Salt or Co-Crystal Formation, into Ternary Equilibrium Melting Phase Diagrams.
  • Shodhganga. Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation.
  • NextSDS. (S)-2-(2-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE HYDROCHLORIDE — Chemical Substance Information.
  • PubMed. Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis.
  • NIH PMC. Strategies for chiral separation: from racemate to enantiomer.
  • Google Patents. Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride.
  • ResearchGate. High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Long-Term Storage &amp; Stability Troubleshooting for 2-(2-(Trifluoromethyl)phenyl)pyrrolidine Hydrochloride

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professionals handling 2-(2-(trifluo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professionals handling 2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride .

This compound combines a sterically demanding, electron-withdrawing trifluoromethyl-substituted phenyl ring with a secondary amine (pyrrolidine) formulated as a hydrochloride salt. While the trifluoromethyl group imparts significant metabolic and chemical robustness, the pyrrolidine core and the ionic nature of the salt present unique long-term storage challenges. This guide addresses the root causes of these stability issues and provides self-validating protocols to ensure the integrity of your active pharmaceutical ingredient (API).

Part 1: Environmental Sensitivities & Physical Phase Transitions

Q: Why does my batch of 2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride transition from a free-flowing powder into a sticky, cohesive mass over time?

The Causality: This phenomenon is driven by the inherent hygroscopicity of the compound's salt form. Amine hydrochloride salts, particularly pyrrolidine derivatives, possess a high charge density and readily form hydrated crystal structures, meaning they absorb moisture from the atmosphere[1]. When the ambient relative humidity exceeds the deliquescence point of the salt, capillary condensation occurs. The water molecules disrupt the ionic lattice, causing a physical phase transition from a crystalline solid to a cohesive, gummy, or even liquid state[1].

Q: Does this physical change indicate chemical degradation?

The Causality: Not necessarily, but it is a critical warning sign. While the initial moisture uptake is purely a physical phase change (hydrate formation/deliquescence), the presence of trapped water significantly lowers the activation energy required for subsequent hydrolytic or oxidative degradation pathways. Water acts as a plasticizer, increasing molecular mobility within the solid state and allowing trace impurities or dissolved oxygen to react with the pyrrolidine nitrogen.

🛠️ Self-Validating Protocol: Anhydrous Recovery & Recrystallization

If your compound has absorbed moisture, do not use it directly in sensitive assays. Use this self-validating recrystallization protocol to recover the anhydrous form. The protocol validates itself by requiring pre- and post-process Karl Fischer (KF) titrations to prove efficacy.

Step-by-Step Methodology:

  • Initial Assessment: Perform a baseline Karl Fischer titration to quantify the water content (w/w %).

  • Dissolution: In a fume hood, dissolve the hydrated/gummy API in a minimal volume of anhydrous ethanol (heated to 55°C–60°C).

  • Hot Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any insoluble particulate matter or polymeric degradants that may have formed.

  • Anti-Solvent Addition: While maintaining gentle stirring, slowly add anhydrous diethyl ether (anti-solvent) dropwise until the solution becomes persistently turbid.

  • Controlled Crystallization: Allow the mixture to cool to room temperature over 2 hours, then transfer to a 2°C–8°C environment for 12 hours to maximize the crystal lattice formation.

  • Inert Isolation: Filter the reformed crystals using a Schlenk line or inside a nitrogen-purged glovebox to prevent immediate re-absorption of atmospheric moisture.

  • Vacuum Drying: Dry the crystals in a vacuum oven at 40°C at <10 mbar for 24–48 hours.

  • Validation Step: Perform a post-process KF titration. The recovery is successful (self-validated) only if the moisture content is < 0.2% w/w.

Part 2: Chemical Degradation Pathways & Structural Integrity

Q: Is the trifluoromethyl group or the pyrrolidine ring more susceptible to chemical degradation during extended storage?

The Causality: The degradation will almost exclusively localize to the pyrrolidine ring. The trifluoromethyl group is highly electron-withdrawing and sterically demanding, which strongly stabilizes the adjacent phenyl ring against electrophilic attack and oxidative degradation[2]. In fact, fluorination is a well-documented strategy to increase metabolic and oxidative stability in small molecules[3].

Conversely, the secondary amine of the pyrrolidine ring is the molecule's Achilles' heel. While chemical modification into a hydrochloride salt is a standard technique to improve physical and chemical stability by protonating the nitrogen[4], trace amounts of the free base exist in equilibrium. Under prolonged exposure to ambient oxygen, UV light, or trace transition metals, this unprotonated secondary amine is susceptible to radical-mediated N-oxidation (forming N-oxides) or ring-opening degradation.

Q: How do I validate that my storage conditions are actually preserving the structural integrity of the compound?

The Causality: To prove your storage conditions are effective, you must first know what a "failed" sample looks like analytically. This requires conducting a forced degradation (stress testing) study. Well-designed forced degradation studies are essential to validate stability-indicating methods and identify potential degradation pathways[5]. By intentionally destroying a small aliquot of your sample using heat, peroxide, and UV light, you generate a reference library of degradants. You then validate your HPLC method by ensuring it can chromatographically resolve the intact 2-(2-(trifluoromethyl)phenyl)pyrrolidine peak from these newly formed degradant peaks.

📊 Quantitative Stability Thresholds

To maintain a self-validating storage system, benchmark your API against the following empirical thresholds:

ParameterOptimal TargetAction Limit (Troubleshooting Required)Analytical Method
Water Content < 0.2% w/w> 0.5% w/wKarl Fischer Titration
Chromatographic Purity > 99.5% AUC< 99.0% AUCHPLC-UV (210/254 nm)
Storage Temperature 2°C to 8°C> 25°C (Prolonged exposure)Calibrated Data Logger
Headspace Environment Argon / NitrogenAmbient AirHeadspace O₂ Analyzer
Visual Appearance White crystalline powderOff-white, tacky, or liquidVisual Inspection

Part 3: Analytical Workflow & Decision Logic

To ensure absolute trustworthiness in your experimental data, implement the following logical workflow before utilizing stored batches of the API in critical downstream applications (e.g., in vivo dosing or high-throughput screening).

StabilityWorkflow Start Bulk API Storage (2-(2-(CF3)phenyl)pyrrolidine HCl) Sample Aseptic/Dry Sampling (Nitrogen Glovebox) Start->Sample Time-point extraction KF Karl Fischer Titration (Moisture Check) Sample->KF HPLC HPLC-UV/MS (Oxidation/Degradation) Sample->HPLC NMR 1H/19F NMR (Structural Integrity) Sample->NMR Eval Data Synthesis & Threshold Evaluation KF->Eval < 0.5% w/w HPLC->Eval > 99.0% AUC NMR->Eval No N-oxide peaks Pass Approve for In Vivo / Assay Use Eval->Pass All Criteria Met Fail Reject / Repurify (Recrystallization Protocol) Eval->Fail Any Criteria Failed

Figure 1: Self-validating analytical workflow for assessing the stability and integrity of stored API.

Comprehensive References

Below is the consolidated list of authoritative sources and literature utilized to ground the mechanistic claims and protocols in this guide:

Sources

Reference Data & Comparative Studies

Validation

Comparative Application Guide: 2-(2-(Trifluoromethyl)phenyl)pyrrolidine HCl vs. 2-(3-Trifluoromethylphenyl)pyrrolidine

Executive Summary In the development of central nervous system (CNS) therapeutics and monoamine transporter ligands, fluorinated pyrrolidines serve as highly privileged structural motifs. The introduction of a trifluorom...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of central nervous system (CNS) therapeutics and monoamine transporter ligands, fluorinated pyrrolidines serve as highly privileged structural motifs. The introduction of a trifluoromethyl ( −CF3​ ) group enhances lipophilicity, improves blood-brain barrier (BBB) penetration, and blocks cytochrome P450-mediated metabolic oxidation.

However, the regiochemistry of the −CF3​ group (ortho vs. meta) and the physical state of the building block (hydrochloride salt vs. free base) drastically alter the compound's reactivity, handling requirements, and three-dimensional conformation. This guide provides an objective, data-driven comparison between 2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride [1] and 2-(3-trifluoromethylphenyl)pyrrolidine [2] to streamline your synthetic workflows.

Structural & Physicochemical Profiling

The Ortho Effect: Steric Shielding & Conformation

In 2-(2-(trifluoromethyl)phenyl)pyrrolidine , the −CF3​ group is positioned ortho to the pyrrolidine ring. The van der Waals radius of a −CF3​ group is approximately 2.7 Å, which is nearly as bulky as an isopropyl group. This creates severe steric clash with the adjacent pyrrolidine ring, restricting the rotation of the C-C bond connecting the two rings.

  • Causality: This steric hindrance forces the pyrrolidine ring into a restricted envelope conformation and physically shields the secondary amine's lone pair. Consequently, the nucleophilicity of the nitrogen is significantly reduced, requiring harsher conditions or more reactive electrophiles for downstream N-alkylation or acylation.

The Meta Effect: Inductive Withdrawal

In 2-(3-trifluoromethylphenyl)pyrrolidine , the −CF3​ group is in the meta position. Because it is further from the pyrrolidine ring, the steric clash is eliminated. However, the strongly electronegative fluorine atoms exert a powerful inductive electron-withdrawing effect ( −I effect) through the sigma-bond framework [3].

  • Causality: The −I effect pulls electron density away from the pyrrolidine nitrogen, lowering its pKa​ compared to an unsubstituted pyrrolidine. While less basic, the lack of steric shielding means this isomer remains a highly competent nucleophile for rapid cross-coupling or substitution reactions.

Salt vs. Free Base Dynamics
  • HCl Salt (Ortho-isomer): Supplied as a crystalline solid [1]. It is highly stable, resists oxidation, and has an extended shelf-life. However, it cannot act as a nucleophile until the HCl is neutralized.

  • Free Base (Meta-isomer): Typically an oil or low-melting solid. It is immediately ready for reaction but is more susceptible to atmospheric oxidation and CO2​ absorption over time.

Quantitative Data & Property Comparison

To facilitate reagent selection, the physicochemical and operational parameters of both compounds are summarized below:

Parameter2-(2-(Trifluoromethyl)phenyl)pyrrolidine HCl2-(3-Trifluoromethylphenyl)pyrrolidine
CAS Number 524674-04-2 [1]N/A (General Free Base)
Physical State Crystalline SolidOil / Low-Melting Solid
Molecular Weight 251.68 g/mol 215.21 g/mol
Steric Hindrance High (Ortho-clash)Low
Amine Reactivity Requires in-situ/ex-situ free-basingDirect nucleophile
Electronic Profile Inductive ( −I ) + Steric ShieldingInductive ( −I ) only
Storage Stability Excellent (Hygroscopic but stable)Moderate (Store under Argon/Nitrogen)

Application Workflows & Methodologies

The choice between a salt and a free base dictates the initial steps of your synthetic workflow. Below is the logical progression for utilizing either building block.

Workflow Node1 2-(2-CF3-phenyl)pyrrolidine HCl (Stable Solid) Node2 Add 1M NaOH (aq) Neutralize HCl Node1->Node2 Step 1: Free-basing Node3 Extract with DCM Phase Separation Node2->Node3 Step 2: Extraction Node4 Dry (Na2SO4) & Evaporate Yield Reactive Amine Node3->Node4 Step 3: Isolation Node7 Add Electrophile + DIPEA (Proton Sponge) Node4->Node7 Ready for Synthesis Node5 2-(3-CF3-phenyl)pyrrolidine (Reactive Free Base) Node6 Dissolve in Anhydrous Solvent (e.g., DMF / MeCN) Node5->Node6 Direct Utilization Node6->Node7 Ready for Synthesis Node8 Target Compound (N-Alkylated / Acylated) Node7->Node8 SN2 / Acylation

Experimental Workflow: Free-basing the HCl salt vs. direct utilization of the free base.
Protocol A: Quantitative Free-Basing of the Ortho-HCl Salt

When utilizing the HCl salt for moisture-sensitive downstream reactions (e.g., Buchwald-Hartwig amination), ex-situ free-basing is mandatory to prevent catalyst poisoning or reagent hydrolysis.

Step-by-Step Methodology:

  • Suspension: Weigh 1.0 equivalent of 2-(2-(trifluoromethyl)phenyl)pyrrolidine HCl into a separatory funnel. Suspend in Dichloromethane (DCM) (10 mL per gram of substrate).

  • Neutralization: Add 1.5 equivalents of 1M aqueous NaOH. Causality: NaOH selectively neutralizes the HCl, forming water-soluble NaCl and rendering the pyrrolidine highly lipophilic.

  • Extraction: Shake vigorously for 2 minutes, venting frequently. Allow the phases to separate. Collect the lower organic (DCM) layer.

  • Aqueous Wash: Extract the remaining aqueous layer with an additional 0.5 volumes of DCM. Combine the organic layers.

  • Drying & Isolation: Dry the combined organics over anhydrous Na2​SO4​ to remove residual water. Filter and concentrate under reduced pressure to yield the free amine as a residue.

  • Self-Validation System: Check the pH of the residual aqueous layer; it must remain >10 to confirm complete neutralization. Spot the organic residue on a TLC plate and stain with Ninhydrin—a dark purple spot confirms the presence of the active secondary amine.

Protocol B: Direct N-Alkylation of the Meta-Free Base

Because the meta-isomer is supplied as a free base, it can be directly subjected to SN​2 alkylation.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of 2-(3-trifluoromethylphenyl)pyrrolidine in anhydrous Acetonitrile (MeCN) under an inert atmosphere.

  • Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: Although the substrate is a free base, the SN​2 reaction with an alkyl halide generates 1 equivalent of acid (e.g., HBr). DIPEA acts as a non-nucleophilic proton sponge, preventing the unreacted pyrrolidine from becoming protonated and rendered inactive.

  • Electrophile Addition: Dropwise add 1.2 equivalents of the desired alkyl halide.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

  • Self-Validation System: Monitor the reaction via LC-MS. The disappearance of the starting material mass ( m/z ~216 [M+H]+ ) and the appearance of the target product mass confirms successful conversion.

Conclusion & Selection Matrix

  • Choose 2-(2-(trifluoromethyl)phenyl)pyrrolidine HCl when your project requires long-term storage stability, precise stoichiometric control, or when targeting CNS compounds where a restricted, rigid conformation is desired to increase receptor subtype selectivity.

  • Choose 2-(3-trifluoromethylphenyl)pyrrolidine when you require immediate nucleophilic reactivity, are conducting high-throughput parallel synthesis, or need to avoid the steric penalties associated with ortho-substitution during complex cross-coupling reactions.

References

  • Journal of the American Chemical Society. "Site of Protonation of Nicotine and Nornicotine in the Gas Phase: Pyridine or Pyrrolidine Nitrogen?". ACS Publications. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride. As a trusted partner in your research, we are committed to providing in...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride. As a trusted partner in your research, we are committed to providing information that extends beyond product specifications to ensure the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed for the professional research environment.

Foundational Knowledge: Hazard Identification and Risk Mitigation

A thorough understanding of a chemical's properties is the bedrock of safe handling and disposal. 2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride is an organic compound with specific hazards that dictate its disposal pathway. Improper management of this waste can pose risks to human health and lead to regulatory non-compliance.[1]

Summary of Chemical Safety Data

The following table summarizes the essential hazard information for 2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride, which informs the necessary safety precautions.

PropertyValueSource
Chemical Name 2-[2-(trifluoromethyl)phenyl]pyrrolidine hydrochloride[2]
CAS Number 1189434-97-6[2]
Physical Form Solid Powder[3]
GHS Hazard Classifications Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritation 2; Eye Irritation 2A; STOT SE 3[2]
Hazardous Decomposition Upon combustion, may produce Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), and Hydrogen fluoride.[3]
Mandatory Personal Protective Equipment (PPE) and Engineering Controls

Given its hazard profile, all handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of dust particles.[3] The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Chemical-resistant nitrile rubber gloves.[3]

  • Body Protection: A standard laboratory coat to prevent skin contact.[4]

The Core Principle of Waste Management: Segregation

The single most critical step in the proper disposal of this compound is correct waste segregation. Due to the presence of a trifluoromethyl (-CF3) group, this compound is classified as a halogenated organic waste .[5]

Causality: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the carbon-halogen bonds and prevent the formation of toxic byproducts.[3][6] Mixing them with non-halogenated waste streams contaminates the entire container, leading to significantly higher disposal costs and potential regulatory violations.

Therefore, you must:

  • ALWAYS collect this waste in a container designated exclusively for HALOGENATED ORGANIC SOLIDS .[5][7]

  • NEVER mix this waste with non-halogenated organic waste, inorganic acids, bases, oxidizers, or general laboratory trash.[3][7]

Step-by-Step Disposal Protocol

This protocol ensures that all waste streams, from the pure compound to contaminated labware, are managed safely and compliantly. Always consult your institution's Environmental Health and Safety (EHS) department, as they may have specific additional requirements.[3]

Step 1: Container Selection and Labeling
  • Select a suitable waste container. The best choice is often the original chemical container or a new, clean high-density polyethylene (HDPE) container with a secure, threaded cap.[3][8] Ensure the container is free from damage and compatible with the chemical.[1]

  • Properly label the container before adding any waste. The label must clearly state:

    • "Hazardous Waste "[4]

    • The full chemical name: "2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride "[4]

    • The primary hazard(s): "Irritant, Acutely Toxic "

Step 2: Collection of Solid Waste and Contaminated Materials
  • Carefully transfer any residual or unused solid 2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride into the designated hazardous waste container. Use tools like a dedicated spatula to minimize dust generation.[3]

  • All disposable materials that have come into direct contact with the chemical are also considered hazardous waste. This includes:

    • Gloves

    • Weighing paper or boats

    • Contaminated pipette tips

    • Wipes used for cleaning minor residues

  • Place all these items directly into the same designated solid hazardous waste container.[3][4]

Step 3: Decontamination of Non-Disposable Glassware
  • An "empty" container that held the compound is still considered hazardous waste until properly decontaminated.[3]

  • To decontaminate non-disposable glassware, perform a triple rinse with a suitable organic solvent, such as acetone or ethanol.[3]

  • Crucially, the solvent rinsate from this process is now a halogenated liquid hazardous waste. Collect all three rinses in a separate, clearly labeled container for HALOGENATED ORGANIC LIQUIDS . Never pour this rinsate down the drain.[3]

Step 4: Waste Storage in a Satellite Accumulation Area (SAA)
  • Keep the hazardous waste container securely closed at all times, except when actively adding waste.[7][9]

  • Store the container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area must be at or near the point of waste generation.[3][9]

  • The SAA should be a low-traffic area, away from heat sources, and ideally have secondary containment (e.g., a plastic tub) to contain any potential leaks.[3][7]

Step 5: Arranging for Final Disposal
  • Once the container is full or you have completed the project, contact your institution's EHS office to arrange for a waste pickup.[3][9]

  • Do not allow waste to accumulate beyond your institution's specified time limits (e.g., six to twelve months).[1][9]

  • Be prepared to provide the Safety Data Sheet (SDS) for the compound to the waste disposal personnel.[4]

Emergency Procedures for Spills

In the event of a spill, prioritize personnel safety.

  • Evacuate the immediate area and alert colleagues.

  • If the spill is large or you are not trained to handle it, contact your EHS office immediately.

  • For minor spills that you are equipped to handle, use an appropriate spill kit. All absorbent materials and PPE used during the cleanup must be collected and disposed of as halogenated solid hazardous waste.[8]

Disposal Workflow Diagram

The following diagram provides a visual decision-making guide for the entire disposal process, ensuring a logical and compliant workflow.

G Disposal Workflow for 2-(2-(Trifluoromethyl)phenyl)pyrrolidine HCl cluster_prep Preparation cluster_segregation Segregation & Collection cluster_storage Storage & Disposal A Identify Waste Stream (Solid compound, contaminated labware, or glassware rinsate) B Is the waste solid? (Compound, gloves, tips, etc.) A->B Evaluate C Collect in Labeled Container: 'HALOGENATED ORGANIC SOLID' B->C Yes D Is the waste liquid? (Solvent rinsate from glassware) B->D No F Keep Container Securely Closed C->F E Collect in Labeled Container: 'HALOGENATED ORGANIC LIQUID' D->E Yes E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Contact EHS for Pickup and Final Disposal G->H

Caption: Decision workflow for proper waste segregation and disposal.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • University of Pennsylvania, Environmental Health & Radiation Safety. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste.
  • BenchChem. (2025). Proper Disposal of 2-Trifluoromethyl-terephthalonitrile: A Comprehensive Guide for Laboratory Professionals.
  • Vanderbilt University Medical Center, Office of Clinical and Research Safety. LABORATORY GUIDE FOR MANAGING CHEMICAL WASTE.
  • University of Illinois, Division of Research Safety. (2025, September 25). Chemical Waste Procedures.
  • BenchChem. (2025). Proper Disposal of 4-(Trifluoromethyl)umbelliferone: A Step-by-Step Guide.
  • NextSDS. 2-[2-(trifluoromethyl)phenyl]pyrrolidine hydrochloride — Chemical Substance Information.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Anonymous. Hazardous Waste Segregation Guidelines.

Sources

Handling

Personal protective equipment for handling 2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline rooted in chemical causality. When handling specialized active pharmaceutical ingredients (APIs)...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline rooted in chemical causality. When handling specialized active pharmaceutical ingredients (APIs) or synthetic intermediates like 2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride , understanding the molecular behavior of the compound is the only way to design a self-validating safety protocol.

This guide provides an authoritative, step-by-step operational framework for handling this specific compound, bridging the gap between theoretical hazard data and practical laboratory logistics.

Chemical Profile & Hazard Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first deconstruct the molecule's physical and chemical properties[1].

  • The Hydrochloride (HCl) Salt Form: The compound is supplied as a solid hydrochloride salt. This imparts high water solubility, which is advantageous for biological assays. However, as a dry powder, HCl salts are highly prone to electrostatic charging and aerosolization. Inhalation of these micro-particles leads to rapid dissolution in the mucosal membranes of the respiratory tract, causing localized pH drops and severe irritation[2].

  • The Trifluoromethyl ( −CF3​ ) Group: This functional group is highly electron-withdrawing and profoundly lipophilic. While the HCl salt keeps the bulk powder water-soluble, neutralizing the salt or dissolving the compound in organic carrier solvents (like DMSO or DMF) unleashes the lipophilicity of the −CF3​ group. In this state, the molecule can rapidly partition into and penetrate the lipid bilayers of human skin.

The Causality of Risk: The primary danger of this compound shifts depending on its physical state. As a solid, the primary risk is inhalation and respiratory irritation (STOT SE 3, H335)[2]. As a solution in organic solvents, the primary risk becomes dermal penetration [3]. Your PPE matrix must adapt dynamically to these states.

Table 1: GHS Hazard Summary & Mechanistic Causality
GHS ClassificationHazard CodeMechanistic CausePrimary Engineering Control
Skin Irritation H315Amine basicity / HCl acidity upon contact with skin moisture.Nitrile gloves (Solid state)
Eye Irritation H319Rapid dissolution in tear film causing localized osmotic/pH shock.Safety goggles (No safety glasses)
STOT SE 3 H335Aerosolized powder reacting with respiratory mucosa[2].Powder Weighing Hood / BSC

State-Dependent PPE Matrix

A common, dangerous misconception in the laboratory is that standard nitrile gloves offer universal protection. When handling 2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride, glove selection must be dictated by the carrier solvent[3].

Table 2: Glove Compatibility & Breakthrough Logistics
Chemical StateRecommended Glove MaterialBreakthrough TimeCausality & Logistics
Dry Solid (Powder) Standard Nitrile (Double gloved)Excellent (>240 mins)Nitrile provides an excellent physical barrier against dry particulates. Double gloving ensures a sterile outer layer can be shed if contaminated.
Dissolved in DMSO Butyl Rubber or NeopreneExcellent (>240 mins)DMSO acts as a penetration enhancer. It degrades nitrile rapidly, carrying the lipophilic API directly through the glove matrix.
Dissolved in DMF Butyl RubberExcellent (>240 mins)DMF destroys nitrile in < 1 minute [3]. Only Butyl rubber provides a sufficient barrier for sustained handling.

Operational Workflows

The following protocols are designed as self-validating systems. By following the sequence, the operator inherently verifies the safety of the previous step[4].

Workflow Start Operational Start: Chemical Handling State Determine Physical State of the Compound Start->State Solid Solid State (Powdered HCl Salt) State->Solid Dry Liquid Solution State (Dissolved in DMSO/DMF) State->Liquid Wet PPE_Solid PPE Required: Double Nitrile Gloves Safety Glasses Solid->PPE_Solid PPE_Liquid PPE Required: Butyl/Neoprene Outer Glove Splash Goggles Liquid->PPE_Liquid Weigh Execute in Powder Hood or Biosafety Cabinet PPE_Solid->Weigh Prep Execute in Ducted Chemical Fume Hood PPE_Liquid->Prep

Figure 1: State-dependent PPE and engineering control workflow for chemical handling.

Protocol A: Safe Weighing and Dispensing of Solid API

Objective: Prevent aerosolization and respiratory exposure.

  • Preparation: Don a static-dissipative lab coat, safety goggles, and double nitrile gloves.

  • Engineering Control: Transfer the sealed chemical vial to a ductless powder weighing hood or a Class II Biological Safety Cabinet (BSC). Never weigh this compound on an open benchtop.

  • Static Mitigation: Use an anti-static (PTFE-coated or grounded metal) spatula. The HCl salt holds static charge; using standard plastic spatulas will cause the powder to repel and aerosolize into the breathing zone.

  • Dispensing: Weigh the desired mass directly into a pre-tared, sealable glass vial (e.g., amber glass to prevent potential UV degradation).

  • Containment: Cap the vial tightly before removing it from the weighing hood.

Protocol B: Reconstitution in Carrier Solvents (DMSO/DMF)

Objective: Prevent dermal penetration via solvent carrier.

  • PPE Shift: Remove the outer nitrile glove. Don a Butyl rubber outer glove. Nitrile is insufficient for DMSO/DMF handling[3].

  • Engineering Control: Move the sealed vial containing the pre-weighed solid to a ducted chemical fume hood.

  • Solvent Addition: Using a positive displacement pipette (to account for solvent vapor pressure and viscosity), add the required volume of DMSO or DMF to the vial.

  • Dissolution: Cap the vial securely. Vortex the sealed vial. Never vortex an open vial containing organic solvents, as this generates highly respirable, toxic micro-droplets.

  • Verification: Inspect the outer Butyl glove for any solvent splashes. If splashed, wash with water immediately and replace the glove.

Spill Response & Disposal Plan

Spill response must be dictated by the physical state of the compound at the time of the breach. Applying liquid spill protocols to a solid spill will exacerbate the hazard.

SpillResponse Spill Spill Event Detected Assess Assess Spill Matrix Spill->Assess SolidSpill Solid Spill (Dry Powder) Assess->SolidSpill LiquidSpill Liquid Spill (Organic Solvent Base) Assess->LiquidSpill ActionSolid Mist with water to suppress dust. Sweep with damp absorbent pad. SolidSpill->ActionSolid ActionLiquid Apply inert absorbent material. Do NOT use combustible sawdust. LiquidSpill->ActionLiquid Dispose Transfer to sealed hazardous waste container ActionSolid->Dispose ActionLiquid->Dispose

Figure 2: Logical decision tree for hazardous spill containment and disposal.

Step-by-Step Spill Remediation

For Solid Spills (Powder):

  • Do not dry sweep. Dry sweeping forces the HCl salt into the air, triggering the STOT SE 3 respiratory hazard[2].

  • Lightly mist the spilled powder with distilled water to collapse the dust and dissolve the compound.

  • Wipe the area with damp, inert absorbent pads.

  • Place all pads into a sealable hazardous waste bag, label as "Halogenated Organic Waste - Solid", and transfer to the facility's designated waste stream.

For Liquid Spills (DMSO/DMF Solutions):

  • Evacuate and Ventilate: If spilled outside a fume hood, step back and allow the room's HVAC to clear initial vapors.

  • Upgrade PPE: Ensure Butyl rubber gloves and a chemical splash apron are worn.

  • Absorb: Deploy inert, synthetic absorbent pads (e.g., polypropylene) over the spill. Do not use paper towels or sawdust, as DMF can react with certain organic materials.

  • Decontaminate: Wash the spill surface with a 10% bleach solution, followed by soap and water, to neutralize residual organic amines.

  • Disposal: Seal the saturated pads in a chemically resistant secondary container and label as "Halogenated Solvent Waste - Toxic."

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. Available at:[Link][4]

  • Daikin Chemicals. "Safety Data Sheet: STD_ PFOB G (STOT SE 3 / H335 Guidelines)." Daikin Chemicals. Available at:[Link][2]

  • University of Pennsylvania Environmental Health and Radiation Safety (EHRS). "Nitrile Glove Chemical-Compatibility Reference." UPenn EHRS. Available at:[Link][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride
Reactant of Route 2
2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride
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